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  • Product: 2-(Ethenyloxy)phenol
  • CAS: 58981-47-8

Core Science & Biosynthesis

Foundational

2-(Ethenyloxy)phenol: A Technical Guide to Chemical Properties, Synthesis, and Applications in Advanced Materials

Executive Summary 2-(Ethenyloxy)phenol (CAS: 58981-47-8), frequently referred to as catechol monovinyl ether or 2-vinyloxyphenol, is a highly versatile bifunctional organic compound[1]. Featuring both a nucleophilic phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Ethenyloxy)phenol (CAS: 58981-47-8), frequently referred to as catechol monovinyl ether or 2-vinyloxyphenol, is a highly versatile bifunctional organic compound[1]. Featuring both a nucleophilic phenolic hydroxyl group and an electron-rich vinyl ether moiety, this molecule serves as a critical building block in advanced organic synthesis and polymer science.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive data. We will explore the causal relationships governing its reactivity—specifically the interplay between its two functional groups—and provide a self-validating, step-by-step protocol for its synthesis via palladium-catalyzed transfer vinylation[2].

Molecular Architecture and Physical Properties

The chemical behavior of 2-(ethenyloxy)phenol is dictated by its asymmetric functionalization of the catechol core. The electron-donating oxygen of the vinyl ether group significantly increases the electron density at the β -carbon, making it highly susceptible to electrophilic attack (e.g., cationic polymerization). Conversely, the free phenolic −OH acts as a hydrogen-bond donor and a potential nucleophile, which can either be leveraged for functionalization or require protection during specific reactions[3].

Quantitative Data Summary

The following table consolidates the computed physical and chemical properties of 2-(ethenyloxy)phenol, essential for predicting its pharmacokinetic behavior and solubility profiles in synthetic workflows[1],[4].

PropertyValueCausality / Significance
CAS Registry Number 58981-47-8Unique identifier for chemical sourcing.
Molecular Formula C8​H8​O2​ Defines the stoichiometry for equivalent calculations.
Molecular Weight 136.15 g/mol Used for precise molarity and yield determinations.
Exact Mass 136.0524 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
XLogP3 (Lipophilicity) 1.8Indicates moderate lipophilicity; soluble in most organic solvents (e.g., THF, DCM).
Topological Polar Surface Area 29.5 ŲLow TPSA suggests excellent membrane permeability if used in drug scaffolds.
Hydrogen Bond Donors 1The free phenolic −OH dictates its adhesive and cross-linking potential.
Hydrogen Bond Acceptors 2Both the ether and phenolic oxygens can participate in H-bonding networks.

Chemical Reactivity and Mechanistic Causality

The dual nature of 2-(ethenyloxy)phenol requires careful mechanistic control. Depending on the reaction conditions, the molecule can be directed down entirely different synthetic pathways.

Pathway A: [3,3]-Sigmatropic Claisen Rearrangement

Aryl vinyl ethers are classic substrates for the Claisen rearrangement. When subjected to thermal stress (typically >150∘C ), 2-(ethenyloxy)phenol undergoes a concerted, pericyclic[3,3]-sigmatropic shift. The oxygen-carbon bond of the vinyl ether breaks as a new carbon-carbon bond forms at the ortho position of the aromatic ring.

  • Causality: The intermediate formed is a non-aromatic cyclohexadienone. The immense thermodynamic driving force to restore aromaticity causes rapid tautomerization, yielding a C-alkylated catechol (e.g., 3-vinylbenzene-1,2-diol). This is a vital pathway for synthesizing functionalized catechols without relying on harsh Friedel-Crafts conditions.

Pathway B: Cationic Polymerization and the Necessity of Protection

Vinyl ethers undergo rapid cationic polymerization in the presence of Lewis acids (e.g., BF3​⋅OEt2​ ). However, attempting to polymerize unprotected 2-(ethenyloxy)phenol directly will result in low yields and short oligomers[3].

  • Causality: The growing carbocation chain is highly electrophilic. The free phenolic −OH acts as a competing nucleophile and a chain-transfer agent, prematurely terminating the polymerization. Therefore, a protection-deprotection workflow is strictly required. Masking the phenol (e.g., via acetylation or silylation) neutralizes its nucleophilicity, allowing the vinyl ether to polymerize cleanly. Subsequent deprotection yields catechol-functionalized polymers, which are highly prized for bio-inspired adhesives mimicking mussel foot proteins[3].

Pathway A 2-(Ethenyloxy)phenol (Bifunctional Monomer) B [3,3]-Sigmatropic Claisen Rearrangement A->B Thermal (>150°C) D OH Protection (e.g., Acetylation) A->D Prevent Termination C C-Alkylated Catechols (e.g., 3-Vinylcatechol) B->C Tautomerization E Cationic Polymerization (Lewis Acid Catalyst) D->E Vinyl Ether Reactivity F Deprotection E->F Polymer Isolation G Catechol-Functionalized Polymers (Adhesives) F->G Unmask Phenol

Figure 1: Divergent reactivity pathways of 2-(ethenyloxy)phenol demonstrating thermal rearrangement versus controlled polymerization.

Experimental Protocol: Synthesis via Transfer Vinylation

Historically, vinyl ethers were synthesized via the Reppe process, involving the base-catalyzed addition of alcohols to acetylene gas under high pressure. This poses severe explosion hazards. A modern, safer, and highly efficient alternative is Palladium-Catalyzed Transfer Vinylation [2].

The following protocol is designed as a self-validating system to ensure high-fidelity synthesis of 2-(ethenyloxy)phenol from catechol.

Reagents Required
  • Catechol (1.0 equiv)

  • Butyl vinyl ether (BVE) (20.0 equiv)

  • Palladium(II) acetate ( Pd(OAc)2​ ) (0.5 mol%)

  • 4,7-Diphenyl-1,10-phenanthroline ligand (0.5 mol%)

Step-by-Step Methodology
  • Reaction Assembly: In a round-bottom flask, dissolve catechol in butyl vinyl ether (BVE).

    • Causality & Validation: BVE serves a dual purpose as both the solvent and the vinyl donor. The massive 20-fold molar excess is required to drive the thermodynamic equilibrium toward the formation of the product via Le Chatelier's principle[2]. Complete dissolution of catechol validates the initial system state.

  • Catalyst Initiation: Add Pd(OAc)2​ and the phenanthroline ligand to the mixture.

    • Causality & Validation: The solution will transition from colorless to a pale yellow/orange homogeneous mixture. This visual cue validates the formation of the active soluble Pd(II)-ligand complex.

  • Thermal Equilibration: Equip the flask with a reflux condenser and heat to 75∘C under an atmospheric air environment.

    • Causality: Unlike traditional cross-coupling reactions that require strict inert gas (Argon/Nitrogen) lines, this specific transfer vinylation relies on atmospheric oxygen to stabilize the Pd(II) resting state and prevent the precipitation of inactive palladium black[2],[5].

  • In-Process Monitoring (4-6 Hours): Monitor the reaction progress via Thin-Layer Chromatography (TLC) or crude 1H -NMR.

    • Validation: In 1H -NMR, the successful transfer of the vinyl group is validated by the emergence of characteristic vinyloxy proton doublets of doublets (dd) around 6.4−6.6 ppm , which are distinct from the aliphatic BVE signals.

  • Quenching: Cool the reaction to room temperature and pass the mixture through a short plug of activated charcoal.

    • Causality: Activated charcoal effectively scavenges the palladium catalyst. If the catalyst is not removed prior to distillation, the applied heat will cause the Pd to catalyze the unwanted isomerization of the vinyl ether into an unreactive acetal or aldehyde.

  • Isolation: Remove the excess BVE via rotary evaporation (BVE boils at 94∘C ). Purify the resulting crude oil via vacuum distillation to yield pure 2-(ethenyloxy)phenol.

Synthesis S1 Catechol + Butyl Vinyl Ether S2 Pd(OAc)2 Catalyst (0.5 mol%) S1->S2 S3 Transfer Vinylation (75°C, Air) S2->S3 Equilibration S4 Charcoal Filtration & Distillation S3->S4 Quench & Scavenge S5 2-(Ethenyloxy)phenol (Target) S4->S5 Purify

Figure 2: Step-by-step transfer vinylation workflow for the synthesis of 2-(ethenyloxy)phenol.

Applications in Advanced Materials and Drug Development

The synthesis and utilization of 2-(ethenyloxy)phenol have profound implications across multiple high-tech industries:

  • Bio-Inspired Adhesives: By polymerizing the vinyl ether backbone and subsequently deprotecting the catechol units, materials scientists can create polymers that mimic the adhesive proteins secreted by mussels. These materials exhibit extraordinary adhesion in wet, aqueous, and even blood-rich environments, making them prime candidates for surgical sealants and bioelectronic hydrogels[3].

  • Medicinal Chemistry Scaffolds: The bifunctional nature allows 2-(ethenyloxy)phenol to be cyclized into 1,4-benzodioxane derivatives. The benzodioxane ring system is a privileged scaffold in pharmacology, frequently utilized in the development of alpha-adrenergic antagonists and neuroprotective agents.

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Exploratory

Thermodynamic Stability and Hydrolysis Kinetics of 2-(Ethenyloxy)phenol in Aqueous Solutions: A Technical Guide

Executive Summary The compound 2-(Ethenyloxy)phenol (CAS: 58981-47-8)[1], also known as 2-vinyloxyphenol, represents a unique class of aryl vinyl ethers characterized by an ortho-hydroxyl group. In recent years, the pH-r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Ethenyloxy)phenol (CAS: 58981-47-8)[1], also known as 2-vinyloxyphenol, represents a unique class of aryl vinyl ethers characterized by an ortho-hydroxyl group. In recent years, the pH-responsive nature of phenyl-substituted vinyl ethers (PIVEs) has garnered significant attention in the design of acid-cleavable lipopolymers, dynamic covalent networks, and targeted drug delivery systems[2]. However, deploying these molecules in biological or aqueous environments requires a rigorous understanding of their thermodynamic stability.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 2-(ethenyloxy)phenol in aqueous solutions, detailing the electronic effects governing its hydrolysis, the self-validating experimental protocols required for kinetic profiling, and the mechanistic pathways that dictate its behavior across physiological and acidic pH gradients.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of 2-(ethenyloxy)phenol in water is not absolute; it is a highly pH-dependent property dictated by the electronic communication between the vinyl ether moiety and the ortho-substituted phenol ring.

The Dichotomy of Stability

In neutral to alkaline aqueous solutions (pH 7.4), 2-(ethenyloxy)phenol exhibits high thermodynamic stability. The vinyl ether linkage is resistant to nucleophilic attack by water or hydroxide ions due to the electron-rich nature of the π -system, which repels nucleophiles.

However, in acidic media, the molecule becomes thermodynamically unstable, undergoing rapid hydrolysis. The rate of this degradation is heavily influenced by the substituents on the phenyl ring. Electron-donating groups stabilize the transition state during acid-catalyzed hydrolysis, while electron-withdrawing groups retard the reaction[2].

The Ortho-Hydroxyl Effect

The presence of the hydroxyl group at the ortho position introduces two competing mechanistic forces:

  • Intramolecular Hydrogen Bonding: The ortho-OH can form a hydrogen bond with the ether oxygen. This interaction slightly withdraws electron density from the ether oxygen, which can marginally increase the activation energy required for the protonation of the β -carbon compared to unsubstituted phenyl vinyl ether.

  • Neighboring Group Participation (NGP): Depending on the conformational state, the ortho-hydroxyl group can act as an intramolecular general acid, facilitating proton transfer to the vinyl group or stabilizing the resulting oxocarbenium ion, thereby accelerating hydrolysis under mildly acidic conditions.

Mechanism of Aqueous Hydrolysis

The hydrolysis of 2-(ethenyloxy)phenol follows the conventional mechanism for vinyl ether degradation, which is characterized by a step-wise pathway rather than a concerted one[3].

Mechanistic Pathway
  • Rate-Determining Protonation: The reaction initiates with the transfer of a proton from a hydronium ion (or a general acid catalyst) to the β -carbon of the vinyl group[4]. This is the slowest, rate-determining step (RDS), leading to the formation of a highly reactive oxocarbenium ion intermediate.

  • Hydration: Water rapidly attacks the electrophilic carbon of the oxocarbenium ion, forming a hemiacetal intermediate.

  • Collapse: The hemiacetal is thermodynamically unstable and rapidly collapses, cleaving the ether bond to yield catechol (1,2-dihydroxybenzene) and acetaldehyde .

Mechanism A 2-(Ethenyloxy)phenol (Stable at pH > 7) B Oxocarbenium Ion Intermediate A->B H+ (Rate-Determining) C Hemiacetal Intermediate B->C + H2O (Fast) D Catechol + Acetaldehyde C->D Breakdown (Fast)

Fig 1: Acid-catalyzed hydrolysis pathway of 2-(ethenyloxy)phenol into catechol and acetaldehyde.

Quantitative Data: pH-Dependent Kinetic Profiling

To utilize 2-(ethenyloxy)phenol in applications such as acid-triggered liposomal release or degradable polymers, researchers must map its half-life against specific pH values. The table below summarizes the thermodynamic state and estimated kinetic parameters of homologous aryl vinyl ethers in aqueous buffers at 37°C[2].

Table 1: Thermodynamic Stability and Hydrolysis Kinetics at 37°C

ParameterpH 7.4 (Blood/Cytosol)pH 5.5 (Endosome)pH 4.5 (Lysosome)pH 3.5 (Gastric/Tumor Microenvironment)
Thermodynamic State StableMetastableLabileHighly Labile
Estimated Half-Life ( t1/2​ ) > 72 hours~ 12.5 hours~ 2.6 hours< 30 minutes
Degradation Products NoneCatechol, AcetaldehydeCatechol, AcetaldehydeCatechol, Acetaldehyde

Note: Data extrapolated from the behavior of heterobifunctional phenyl-substituted vinyl ethers (PIVEs) to model the baseline stability of the aryl vinyl ether core[2].

Experimental Protocol: Self-Validating Kinetic Assessment

When measuring the thermodynamic stability of highly pH-sensitive compounds, standard continuous-flow or direct-injection HPLC methods often fail because the compound continues to degrade while waiting in the autosampler.

To ensure scientific integrity and trustworthiness , the following protocol employs an alkaline quenching mechanism . By intentionally shifting the pH of the reaction aliquot to a basic state, the hydronium-catalyzed protonation is instantly halted, "freezing" the reaction state. This causality ensures that the HPLC quantification perfectly reflects the exact moment the aliquot was taken.

Step-by-Step Methodology

Step 1: Buffer Preparation

  • Prepare a series of 100 mM citrate-phosphate buffers adjusted to pH 3.5, 4.5, 5.5, and 7.4.

  • Prepare a Quenching Buffer : 200 mM Tris-HCl adjusted to pH 9.0.

Step 2: Reaction Initiation

  • Dissolve 2-(ethenyloxy)phenol in a minimal amount of LC-MS grade acetonitrile (to ensure solubility) to create a 10 mM stock.

  • Inject 100 μ L of the stock into 9.9 mL of the pre-warmed (37°C) target buffer (final concentration: 100 μ M). Vortex immediately.

Step 3: Aliquoting and Alkaline Quenching (The Critical Step)

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), extract a 500 μ L aliquot from the reaction vessel.

  • Causality Check: Immediately inject the aliquot into a vial containing 500 μ L of the pH 9.0 Quenching Buffer. The sudden neutralization of hydronium ions prevents the formation of the oxocarbenium intermediate, completely arresting hydrolysis.

Step 4: HPLC / 1 H-NMR Quantification

  • Analyze the quenched samples via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Triethylamine to maintain basicity).

  • Monitor the disappearance of the 2-(ethenyloxy)phenol peak (UV λmax​ ~ 270 nm) and the appearance of the catechol peak.

Step 5: Kinetic Modeling

  • Plot ln([A]t​/[A]0​) versus time to confirm pseudo-first-order kinetics and extract the rate constant ( kobs​ ) and half-life ( t1/2​ ).

Workflow S1 1. Buffer Preparation (pH 3.0 to 8.0) S2 2. Substrate Injection (2-(Ethenyloxy)phenol) S1->S2 S3 3. Incubation (Controlled Temp) S2->S3 S4 4. Aliquot & Quench (Basic Buffer pH 9.0) S3->S4 S5 5. HPLC / 1H-NMR Quantification S4->S5

Fig 2: Self-validating kinetic profiling workflow utilizing alkaline quenching for HPLC analysis.

Conclusion

The thermodynamic stability of 2-(ethenyloxy)phenol in aqueous solutions is fundamentally governed by the hydronium-ion catalyzed protonation of its vinyl group. Its unique structural topology—combining an acid-labile vinyl ether with an ortho-hydroxyl group—makes it a highly predictable and tunable moiety. By employing rigorous, self-validating quenching protocols, researchers can accurately map its degradation kinetics, unlocking its potential in the next generation of pH-responsive biomaterials and targeted therapeutics.

References

  • PubChem - NIH. "2-(Ethenyloxy)phenol | C8H8O2 | CID 12403598". National Center for Biotechnology Information. URL:[Link]

  • Kresge, A. J., & Yin, Y. "Vinyl ether hydrolysis. XVIII. The two-stage reaction of 2,3-dimethoxy-1,3-butadiene". Canadian Journal of Chemistry (1987). URL:[Link]

  • Smith, B. J., et al. "On the Hydronium Ion Catalyzed Mechanism in Vinyl Alcohol−Acetaldehyde Isomerization". Journal of the American Chemical Society (1998). URL:[Link]

  • Bozeman, E. N., et al. "Acid-Triggered Release via dePEGylation of Fusogenic Liposomes Mediated by Heterobifunctional Phenyl Substituted Vinyl Ethers with Tunable pH-Sensitivity". PubMed Central (PMC) (2012). URL:[Link]

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Foundational

Safety Data and Toxicity Profile of 2-(Ethenyloxy)phenol: A Technical Whitepaper

Executive Summary 2-(Ethenyloxy)phenol, commonly referred to as catechol monovinyl ether or o-(vinyloxy)phenol, is a specialized bifunctional organic compound utilized in advanced chemical synthesis and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Ethenyloxy)phenol, commonly referred to as catechol monovinyl ether or o-(vinyloxy)phenol, is a specialized bifunctional organic compound utilized in advanced chemical synthesis and materials science[1]. The molecule presents a unique toxicological challenge due to the presence of two distinct reactive moieties: a phenolic hydroxyl group and a vinylic ether linkage. This whitepaper provides an in-depth analysis of its physicochemical properties, predictive structure-activity relationship (SAR) toxicity, and comprehensive safety protocols. By establishing self-validating experimental methodologies, researchers can accurately assess the xenobiotic stress and cellular apoptosis pathways triggered by this compound.

Chemical Identity & Physicochemical Properties

To accurately predict the behavior of 2-(Ethenyloxy)phenol in biological and environmental systems, its fundamental chemical properties must be established. The dual-functional nature of the molecule dictates its solubility, reactivity, and subsequent toxicokinetics[1].

PropertyValueToxicological Implication
Chemical Name 2-(Ethenyloxy)phenolSystemic nomenclature
Synonyms o-(Vinyloxy)phenol, Catechol monovinyl etherIdentifies structural precursors
CAS Number 58981-47-8Unique identifier for safety tracking
Molecular Formula C₈H₈O₂Dictates molecular weight and density
Molecular Weight 136.15 g/mol Low MW facilitates rapid cellular membrane diffusion
Structural Features Phenolic core, Vinyl ether moietyDual reactivity (oxidation and polymerization)

Structural Toxicity Prediction (SAR Analysis)

Because empirical in vivo LD50 data for exact CAS 58981-47-8 is scarce, toxicologists rely on Structure-Activity Relationship (SAR) modeling to predict hazard profiles based on the molecule's functional groups.

The Phenolic Core: Cytotoxicity and Oxidative Stress

Phenol derivatives are well-documented hepatotoxins and nephrotoxins. The phenolic hydroxyl group readily undergoes Phase I hepatic metabolism via Cytochrome P450 (CYP450) enzymes. This oxidation process strips electrons from the phenolic ring, generating highly reactive electrophilic intermediates, specifically ortho-quinones. These quinones covalently bind to cellular macromolecules and rapidly deplete intracellular glutathione (GSH), stripping the cell of its primary antioxidant defense and leading to unrestrained Reactive Oxygen Species (ROS) accumulation.

The Vinyl Ether Moiety: Reactivity and Peroxide Formation

Vinyl ethers are inherently reactive. Upon prolonged exposure to atmospheric oxygen, the vinylic double bond can undergo auto-oxidation to form explosive and highly cytotoxic organic peroxides. In a biological context, the vinylic group can act as an alkylating agent, potentially forming DNA adducts or cross-linking proteins, which triggers the intrinsic apoptotic cascade.

Toxicokinetic & Mechanistic Pathways

Understanding the causality behind 2-(Ethenyloxy)phenol toxicity requires mapping its metabolic journey. When the compound enters a biological system (e.g., hepatic tissue), it does not merely act as a static toxin; it is actively biotransformed into a more dangerous species.

The diagram below illustrates the logical progression from initial exposure to cellular death. The Phase I oxidation creates a bottleneck where cellular survival depends entirely on the capacity of Phase II conjugation (GSH) to neutralize the reactive quinone before redox cycling initiates lipid peroxidation.

ToxicityPathway A 2-(Ethenyloxy)phenol Exposure B Cytochrome P450 Metabolism A->B Hepatic Phase I C Reactive Quinone Intermediate B->C Oxidation D GSH Depletion C->D Conjugation E ROS Generation C->E Redox Cycling F Oxidative Stress D->F Impaired Defense E->F Lipid Peroxidation G Cellular Apoptosis F->G Mitochondrial Dysfunction

Fig 1. Mechanistic pathway of 2-(Ethenyloxy)phenol-induced oxidative stress and cellular apoptosis.

Hazard Identification & Experimental Safety Protocols

Based on the SAR profile, 2-(Ethenyloxy)phenol must be handled under strict Globally Harmonized System (GHS) predictive classifications:

  • H302 / H312 / H332 : Harmful if swallowed, in contact with skin, or if inhaled.

  • H315 / H319 : Causes skin irritation and serious eye irritation.

  • EUH019 : May form explosive peroxides (due to the vinyl ether group).

Handling and Storage Constraints
  • Atmospheric Control : The compound must be stored under an inert gas atmosphere (Argon or Nitrogen) at 2-8°C to inhibit the auto-oxidation of the vinyl ether moiety into peroxides[1].

  • Self-Validating Safety Check : Before use, especially if the seal has been compromised, the solvent/compound must be tested with peroxide test strips. If peroxide levels exceed 20 ppm, the batch must be chemically neutralized (e.g., using ferrous sulfate) and discarded.

Toxicity Assessment Methodologies

To empirically validate the SAR predictions, researchers must employ robust in vitro assays. The choice of cell line and assay is not arbitrary; HepG2 (human liver carcinoma) cells are selected because they retain a degree of endogenous CYP450 metabolic competence, which is strictly required to bioactivate the phenolic core into its toxic quinone form.

ExperimentalWorkflow Step1 Compound Preparation Step2 Cell Culture (HepG2 Cells) Step1->Step2 Step3 Exposure (0-100 µM, 24h) Step2->Step3 Step4 Assay Execution (MTT / ROS) Step3->Step4 Step5 Data Analysis & IC50 Calc Step4->Step5

Fig 2. In vitro toxicity assessment workflow utilizing HepG2 cells for MTT and ROS assays.

MTT Assay Protocol (Cell Viability)

Causality & Principle : The MTT assay utilizes the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells contain active NAD(P)H-dependent oxidoreductase enzymes (specifically mitochondrial succinate dehydrogenase) which reduce the MTT to insoluble purple formazan crystals[2]. If 2-(Ethenyloxy)phenol induces mitochondrial dysfunction (as predicted in Fig 1), the reduction process halts, providing a direct, quantifiable colorimetric signal of toxicity.

Self-Validating Protocol Steps:

  • Cell Seeding : Seed HepG2 cells in a 96-well plate at a density of 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

  • Exposure : Aspirate the medium. Apply 2-(Ethenyloxy)phenol at varying concentrations (e.g., 0, 10, 25, 50, 100 µM) dissolved in serum-free medium. Validation Control: Include a vehicle control (e.g., 0.1% DMSO) and a positive toxicity control (e.g., 10% Triton X-100).

  • MTT Incubation : After 24 hours of exposure, add 50 µL of MTT reagent (5 mg/mL in PBS) to each well[2]. Incubate for 3 hours at 37°C.

  • Solubilization : Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 µL of MTT solvent (e.g., DMSO) to each well. Wrap the plate in foil and agitate on an orbital shaker for 15 minutes to fully dissolve the crystals[2].

  • Quantification : Measure absorbance at OD=590 nm using a microplate reader. Subtract the culture medium background (wells containing medium + MTT but no cells) from the assay readings to correct for baseline noise[2]. Calculate the IC₅₀ via non-linear regression.

DCFDA Cellular ROS Assay Protocol

Causality & Principle : To prove that the mechanism of cell death is indeed oxidative stress (Fig 1), we measure Reactive Oxygen Species. DCFDA (2',7'-dichlorofluorescin diacetate) is a cell-permeable fluorogenic dye. Once inside the cell, cellular esterases cleave the diacetate groups, trapping the non-fluorescent intermediate inside. When ROS (generated by the xenobiotic quinone) oxidizes this intermediate, it converts into highly fluorescent 2',7'-dichlorofluorescein (DCF)[3].

Self-Validating Protocol Steps:

  • Preparation : Seed HepG2 cells in a 96-well dark-walled, clear-bottom plate. Allow 24 hours for attachment.

  • Dye Loading : Wash cells with 1X Buffer. Add 100 µL of 20 µM DCFDA solution (diluted in 1X Buffer) to each well. Incubate in the dark for 45 minutes at 37°C[3].

  • Treatment : Remove the DCFDA solution and wash once with 1X Buffer. Add 2-(Ethenyloxy)phenol treatments (0-100 µM) in 1X Supplemented Buffer (containing 10% FBS without phenol red to prevent fluorescence quenching)[3].

  • Validation Controls : Include a negative control (untreated cells) and a positive control (50 µM tert-butyl hydroperoxide, TBHP) to ensure the dye is actively responding to oxidative stress[3].

  • Kinetic Measurement : Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence at Ex/Em = 485/535 nm kinetically over 4 hours[3]. An upward trajectory in the fluorescence curve directly correlates with the rate of ROS generation induced by the compound.

References

  • LookChem. "Cas 58981-47-8,Phenol, 2-(ethenyloxy) -". Available at:[Link][1]

Sources

Exploratory

A Technical Guide to the Structural Characterization of 2-(Ethenyloxy)phenol via Single-Crystal X-ray Crystallography

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the complete workflow for determining the three-dimensional structure of 2-(ethenyloxy)p...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the complete workflow for determining the three-dimensional structure of 2-(ethenyloxy)phenol using single-crystal X-ray crystallography. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and validated approach from material synthesis to final structural analysis.

Introduction: The Imperative for Atomic-Resolution Structural Data

In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates the molecule's physical properties, its interaction with biological targets, and its solid-state behavior. For a molecule like 2-(ethenyloxy)phenol, which contains a flexible vinyl ether group adjacent to a hydroxyl moiety, understanding its preferred conformation, hydrogen bonding networks, and crystal packing is crucial for predicting its stability, solubility, and potential as a synthon or active pharmaceutical ingredient. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining this atomic-level information, providing unambiguous evidence of molecular structure and stereochemistry[1][2].

This guide outlines the prospective journey of characterizing 2-(ethenyloxy)phenol, for which a public crystal structure is not currently available. The process is presented as a holistic workflow, emphasizing experimental design, data integrity, and rigorous validation at every stage.

PART 1: Material Preparation and Safety

Synthesis and Purification

The prerequisite for any crystallographic study is the availability of highly pure material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. A plausible synthetic route to 2-(ethenyloxy)phenol involves the vinylation of catechol (benzene-1,2-diol)[3].

Exemplary Synthetic Protocol:

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve catechol in a suitable aprotic polar solvent like DMF or DMSO.

  • Deprotonation: Add a slight molar excess of a base (e.g., potassium carbonate or sodium hydride) to selectively deprotonate one of the hydroxyl groups. The choice of base and reaction temperature is critical to favor mono-vinylation over di-vinylation.

  • Vinylation: Introduce a vinylating agent, such as vinyl acetate in the presence of a palladium catalyst or by direct reaction with acetylene under pressure.

  • Workup and Purification: After the reaction is complete, quench the reaction mixture and perform an aqueous workup to remove inorganic salts. The crude product should be purified using column chromatography (silica gel) with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate 2-(ethenyloxy)phenol with >99% purity.

  • Purity Confirmation: The purity of the final compound must be confirmed by methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to crystallization trials.

Safety and Handling

While specific toxicity data for 2-(ethenyloxy)phenol is limited, its structural similarity to other phenols and ethers necessitates cautious handling[4]. The safety protocols for the closely related 2-ethoxyphenol serve as a prudent guideline[5][6].

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile)[5].

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors[6].

  • Hazard Avoidance: Avoid contact with skin and eyes. It is expected to be an irritant[6]. Keep away from sources of ignition[5].

  • Disposal: Dispose of chemical waste in accordance with local and institutional regulations[6].

PART 2: Crystallization: The Art and Science of Single Crystal Growth

The growth of a high-quality single crystal is often the most challenging step in the SCXRD workflow[1][7]. A suitable crystal should be 0.1-0.4 mm in at least two dimensions, possess well-defined faces, and be free of cracks or defects[8]. The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered nucleation and growth of a single crystal.

Crystallization Methodologies

Several techniques can be employed, and screening multiple conditions is standard practice.

Method Principle Advantages Considerations
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates from a saturated solution.Simple to set up; effective for many stable organic compounds.Rate of evaporation can be hard to control; may lead to polycrystalline masses.
Vapor Diffusion An anti-solvent (precipitant) from an outer reservoir slowly diffuses into a sealed inner container holding the compound's solution, reducing its solubility.[9]Excellent control over the rate of supersaturation; works with small sample quantities.Requires careful selection of solvent/anti-solvent pairs.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the solubility is lowest.Can produce very high-quality crystals; useful for sensitive compounds.Can be technically challenging to set up without disturbing the interface.
Cooling The solubility of the compound is reduced by slowly lowering the temperature of a saturated solution.Highly controllable; effective for compounds with a steep solubility-temperature gradient.Requires a programmable cooling bath or insulated container.

Protocol for Crystallization Screening:

  • Solvent Selection: Test the solubility of 2-(ethenyloxy)phenol in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). An ideal solvent will dissolve the compound moderately at room temperature.

  • Prepare Saturated Solutions: Prepare near-saturated solutions of the compound in the most promising solvents.

  • Set Up Trials: Using about 1-5 mg of compound per trial, set up multiple crystallization experiments using the methods described above. For vapor diffusion, common anti-solvents include hexane, diethyl ether, or water.

  • Incubation: Store the trials in a vibration-free environment at a constant temperature.

  • Monitoring: Check for crystal growth periodically over several days to weeks using a microscope.

PART 3: X-ray Diffraction Data Collection and Processing

Once a suitable crystal is obtained, the next step is to measure how it diffracts X-rays. This process is performed using a single-crystal X-ray diffractometer.

Experimental Workflow

The overall process from a purified compound to processed diffraction data is a multi-step workflow.

G cluster_prep Sample Preparation cluster_data Data Acquisition Synthesis Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization SelectCrystal Crystal Selection & Mounting Crystallization->SelectCrystal CenterCrystal Crystal Centering in X-ray Beam SelectCrystal->CenterCrystal UnitCell Unit Cell Determination CenterCrystal->UnitCell Strategy Data Collection Strategy UnitCell->Strategy DataCollection Full Data Collection Strategy->DataCollection

Caption: Experimental workflow from compound synthesis to raw data collection.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: Carefully select a high-quality crystal and mount it on a cryoloop or glass fiber attached to a goniometer head[8][10]. The crystal is typically flash-cooled to a low temperature (e.g., 100-173 K) in a stream of cold nitrogen gas to minimize radiation damage and thermal vibrations[8].

  • Diffractometer Setup: Mount the goniometer head on the diffractometer. Center the crystal precisely in the path of the X-ray beam using a video microscope[8].

  • Unit Cell Determination: Collect a few initial diffraction images (frames) by rotating the crystal[10]. Software is used to automatically find the diffraction spots, index them, and determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the Bravais lattice[8].

  • Data Collection Strategy: Based on the crystal's symmetry (space group), the software calculates an optimal strategy to collect a complete and redundant dataset. This involves defining the total rotation range, exposure time per frame, and detector distance[11][12]. The goal is to measure the intensity of as many unique reflections as possible to a desired resolution[12].

  • Full Data Collection: Execute the data collection strategy. The diffractometer will rotate the crystal through the specified range, collecting hundreds or thousands of diffraction images[8][13].

Data Integration and Scaling

After collection, the raw image files are processed.

  • Integration: The intensity of each diffraction spot on every image is measured (integrated), and the background is subtracted. This process converts the 2D images into a list of reflections, each with its Miller indices (h,k,l), integrated intensity, and standard uncertainty[8].

  • Scaling and Merging: The intensities from all images are scaled to a common reference frame to correct for variations in beam intensity, crystal decay, and absorption. Symmetry-equivalent reflections are then merged to produce a final, unique set of reflection data[8].

PART 4: Structure Solution, Refinement, and Validation

This stage involves converting the processed diffraction data into a chemically meaningful atomic model.

Structure Solution and Refinement Workflow

G cluster_solve Structure Solution cluster_refine Model Refinement & Validation DataIn Integrated & Scaled Diffraction Data SpaceGroup Space Group Determination DataIn->SpaceGroup Solve Phase Problem Solution (e.g., Direct Methods) SpaceGroup->Solve InitialModel Initial Atomic Model Solve->InitialModel Refine Least-Squares Refinement InitialModel->Refine Fourier Difference Fourier Map Analysis Refine->Fourier Validate Model Validation Refine->Validate Fourier->Refine Add/Correct Atoms FinalModel Final Structure (CIF File) Validate->FinalModel

Caption: Workflow for solving and refining the crystal structure.

Protocol for Structure Solution and Refinement:

  • Space Group Determination: The systematic absences (reflections with zero intensity due to symmetry) in the diffraction data are analyzed to determine the crystal's space group[8].

  • Structure Solution (Solving the Phase Problem): The diffraction experiment measures reflection intensities, but the phase information is lost. For small molecules like 2-(ethenyloxy)phenol, direct methods or intrinsic phasing are typically used to computationally estimate the initial phases[8]. This allows for the calculation of an initial electron density map.

  • Model Building: Peaks in the initial electron density map are interpreted as atoms, and an initial molecular model is built[14].

  • Structure Refinement: This is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data[15][16]. A least-squares minimization algorithm is used to adjust atomic parameters (positional coordinates, atomic displacement parameters) to minimize the difference between the observed structure factor amplitudes (|Fo|) and the calculated amplitudes (|Fc|) derived from the model[14].

  • Difference Fourier Maps: During refinement, difference electron density maps (Fo-Fc) are calculated. These maps reveal regions where the model is incorrect. Positive peaks indicate missing atoms (like hydrogen atoms), while negative peaks suggest atoms that are misplaced or incorrectly assigned[15][16]. The model is adjusted accordingly.

  • Validation: The quality of the final model is assessed using several metrics. The most common are the R-factors (R1 and wR2), which quantify the agreement between observed and calculated data. A low R1 value (typically < 0.05 for good quality data) indicates a good fit. The goodness-of-fit (GooF) should be close to 1. The final difference electron density map should be largely featureless[16].

Data Presentation

Upon successful refinement, the results are compiled into a Crystallographic Information File (CIF). Key data should be summarized in a standard table.

Table 1: Hypothetical Crystallographic Data and Refinement Details for 2-(Ethenyloxy)phenol

ParameterValue
Crystal Data
Chemical formulaC₈H₈O₂
Formula weight136.15 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
Unit cell dimensionsa = x.xxx Å, α = 90°
b = y.yyy Å, β = zz.zzz°
c = z.zzz Å, γ = 90°
VolumeV ų
Z (molecules/unit cell)4
Calculated densityρ g/cm³
Data Collection
Reflections collectedN_coll
Independent reflectionsN_indep [R(int) = r_int]
Completeness to θ = 25.24°99.9 %
Refinement
Data / restraints / parametersN_indep / 0 / N_param
Goodness-of-fit (F²)1.05
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Conclusion

The structural characterization of 2-(ethenyloxy)phenol by single-crystal X-ray crystallography is a rigorous, multi-stage process that yields invaluable, high-resolution data. By following a systematic workflow encompassing careful synthesis, strategic crystallization, precise data collection, and meticulous structure refinement and validation, researchers can obtain a definitive three-dimensional model of the molecule. This structural information is fundamental for understanding its chemical behavior and for its rational application in drug design and materials engineering.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • University of Barcelona. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Bryant, M. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1849-1868. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]

  • Zhang, D., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. Retrieved from [Link]

  • Wlodawer, A., et al. (2021). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal. Retrieved from [Link]

  • RWTH Aachen University. (n.d.). Phase analysis and structure refinement. Retrieved from [Link]

  • Bruker. (n.d.). First time Single Crystal X-ray Structure Determination – Data Collection. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659536A - Method for synthesizing o-hydroxy phenyl ether.
  • Clegg, W., et al. (2019). 12: Refining X-ray Crystal Structures. Royal Society of Chemistry. Retrieved from [Link]

  • NPTEL-NOC IITM. (2019). Single Crystal X Ray Diffraction Data Collection. YouTube. Retrieved from [Link]

  • Brunger, A. T. (2007). Refinement of X-ray Crystal Structures. Stanford University. Retrieved from [Link]

  • Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]

  • Dauter, Z. (1997). Data-collection strategies. IUCr Journals. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 2-ethoxy-phenol. Retrieved from [Link]

  • Lind, C. (n.d.). Handout 10: Structure Refinement & Interpretation. University of Toledo. Retrieved from [Link]

  • Loba Chemie. (2024). 2-ETHOXYPHENOL FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Ethenyloxy)phenol. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). Cas 58981-47-8, Phenol, 2-(ethenyloxy)-. Retrieved from [Link]

  • Yazici, S., et al. (2011). (E)–2–acetyl–4–(4–methoxyphenyldiazenyl) phenol: X–ray and DFT–calculated structure. Turkish Journal of Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of 2-(Ethenyloxy)phenol via Iridium-Catalyzed Transvinylation

Abstract The synthesis of aryl vinyl ethers is a critical transformation in organic chemistry, providing essential precursors for Claisen rearrangements, cross-coupling reactions, and polymer science. Synthesizing 2-(eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of aryl vinyl ethers is a critical transformation in organic chemistry, providing essential precursors for Claisen rearrangements, cross-coupling reactions, and polymer science. Synthesizing 2-(ethenyloxy)phenol (catechol monovinyl ether) presents a unique selectivity challenge due to the presence of two highly reactive adjacent hydroxyl groups. This application note details a highly selective, self-validating protocol for the monovinylation of catechol utilizing an Iridium-catalyzed transvinylation methodology.

Introduction & Mechanistic Rationale

Historically, the synthesis of aryl vinyl ethers relied on harsh Reppe vinylation (requiring high-pressure acetylene) or the use of highly toxic stoichiometric reagents such as tetravinyltin. While recent advancements have introduced copper(II)-mediated cross-coupling with trivinylboroxine complexes as a viable alternative , these methods often require stoichiometric metal oxidants and complex boron precursors.

To maximize operational simplicity and atom economy, this protocol leverages the highly efficient Iridium-catalyzed transvinylation methodology pioneered by Ishii and co-workers . By utilizing [Ir(cod)Cl]2​ as a precatalyst and commercially abundant vinyl acetate as the vinyl donor, the reaction proceeds under mild conditions. The catalytic cycle is driven by the oxidative addition of the vinylic C–O bond to the Ir(I) center, followed by a phenoxide exchange with catechol, and subsequent reductive elimination to yield the target vinyl ether.

Experimental Design & Causality

A successful protocol is not merely a list of steps, but a system of controlled variables. The following parameters have been strictly optimized to ensure monovinylation fidelity:

  • Catalyst Selection: Palladium systems frequently fail to vinylate phenols because the relatively low nucleophilicity of phenoxides (compared to aliphatic alkoxides) inhibits the critical oxypalladation step. The [Ir(cod)Cl]2​ system bypasses this limitation via a distinct oxidative addition pathway.

  • Stoichiometric Control: To prevent the formation of 1,2-bis(ethenyloxy)benzene (divinyl ether), vinyl acetate is restricted to a slight excess (1.2 equivalents).

  • Thermodynamic Driving Force: A substoichiometric amount of Na2​CO3​ (10 mol%) is employed to scavenge the acetic acid byproduct. This shifts the reaction equilibrium forward without inducing base-catalyzed degradation of the catechol substrate.

  • Thermal Activation: Conducting the reaction at 100 °C in non-polar toluene provides the exact thermal energy required to overcome the activation barrier of the Ir(III) to Ir(I) reductive elimination step, which is the rate-limiting phase of the cycle.

Materials and Reagents
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Function
Catechol 110.111.01.10 gPrimary Substrate
Vinyl Acetate 86.091.21.03 g (1.11 mL)Vinyl Donor
[Ir(cod)Cl]2​ 671.700.01 (1 mol%)67.2 mgPrecatalyst
Na2​CO3​ (Anhydrous) 105.990.1106 mgAcid Scavenger
Toluene (Anhydrous) 92.14Solvent20 mLReaction Medium
Step-by-Step Synthesis Protocol
Phase 1: Schlenk Line Preparation & Assembly
  • Apparatus Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under high vacuum.

  • Atmospheric Purge: Backfill the system with ultra-high-purity Argon (repeat 3x).

    • Causality: Active Ir(I) species are highly susceptible to oxidative addition by atmospheric O2​ , which irreversibly poisons the catalyst by forming an inert Ir(III)-peroxo complex.

  • Solid Reagent Charging: Under a positive stream of Argon, charge the flask with 1.10 g of catechol, 67.2 mg of [Ir(cod)Cl]2​ , and 106 mg of anhydrous Na2​CO3​ .

Phase 2: Reaction Initiation
  • Solvent Addition: Inject 20 mL of anhydrous toluene via a gas-tight syringe, ensuring the solids are fully suspended.

  • Vinyl Donor Addition: Add 1.11 mL of vinyl acetate dropwise over 2 minutes.

  • Thermal Activation: Submerge the reaction flask into a pre-heated silicone oil bath at 100 °C. Stir vigorously (800 rpm) for exactly 4 hours.

Phase 3: Self-Validating Monitoring & Workup
  • In-Process Monitoring: At the 3-hour mark, extract a 50 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1).

    • Validation: The target 2-(ethenyloxy)phenol ( Rf​≈0.40 ) will elute distinctly between unreacted catechol ( Rf​≈0.10 ) and any trace divinyl ether byproduct ( Rf​≈0.75 ).

  • Quenching: Cool the reaction mixture to room temperature (20 °C). Quench the active catalyst and neutralize remaining acid by adding 10 mL of saturated aqueous NaHCO3​ .

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with diethyl ether ( 3×15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2​SO4​ .

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Crucial: Maintain the rotary evaporator water bath below 30 °C to prevent thermal degradation or premature polymerization of the vinyl ether.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Utilize a gradient elution starting from 100% Hexanes, slowly increasing polarity to 90:10 Hexanes:EtOAc.

  • Isolation: Collect the fractions corresponding to Rf​≈0.40 . Concentrate in vacuo to yield 2-(ethenyloxy)phenol as a pale yellow oil.

Analytical Validation Data

To ensure the integrity of the synthesized compound, cross-reference your post-purification characterization against the following expected diagnostic signals:

Analytical TechniqueTarget Signal / ObservationDiagnostic Value
1 H NMR (400 MHz, CDCl 3​ ) δ 6.60 (dd, 1H, =CH–O)Confirms the presence of the internal vinylic proton.
1 H NMR (400 MHz, CDCl 3​ ) δ 4.75 & 4.40 (dd, 2H, =CH 2​ )Confirms terminal vinylic protons (trans and cis to oxygen).
1 H NMR (400 MHz, CDCl 3​ ) δ 5.50 (br s, 1H, –OH)Validates strict monovinylation (free phenolic OH remains).
13 C NMR (100 MHz, CDCl 3​ ) δ 148.5 (=CH–O), 95.2 (=CH 2​ )Characteristic vinylic carbons confirming the ether linkage.
GC-MS (EI, 70 eV) m/z 136.05 [M] + Matches the exact molecular weight of C 8​ H 8​ O 2​ .
Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition and phenoxide exchange steps that enable this transformation.

Ir_Catalytic_Cycle Ir_Pre [Ir(cod)Cl]₂ Precatalyst Ir_Active Active Ir(I) Species Ir_Pre->Ir_Active Activation Coord Coordination of Vinyl Acetate Ir_Active->Coord OxAdd Oxidative Addition (Vinyl-Ir(III)-Acetate) Coord->OxAdd LigEx Phenoxide Exchange (+ Catechol, - AcOH) OxAdd->LigEx RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->Ir_Active Catalyst Regeneration Product 2-(Ethenyloxy)phenol RedElim->Product Yield

Figure 1: Catalytic cycle of Ir-mediated transvinylation for 2-(ethenyloxy)phenol synthesis.

References
  • Hirabayashi, T.; Sakaguchi, S.; Ishii, Y. "Iridium-catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate". Organic Syntheses 2005, 82, 55.[Link]

  • McKinley, N. F.; O'Shea, D. F. "Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent". Journal of Organic Chemistry 2004, 69, 15, 5087–5092.[Link]

Application

Application Note: Mechanistic Insights and Protocols for the Rearrangement of 2-(Ethenyloxy)phenol to Substituted Catechols

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Guide & Methodological Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Guide & Methodological Protocol.

Introduction and Mechanistic Rationale

The synthesis of substituted catechols, such as 3-vinylcatechol and 4-vinylcatechol, is of significant interest in both polymer science (for the generation of stable poly(vinylcatechols))[1],[2] and toxicology (as reactive metabolites in styrene degradation)[3]. While the classical Claisen rearrangement is a powerful tool for functionalizing aromatic rings, applying this logic to 2-(ethenyloxy)phenol (catechol monovinyl ether) requires a fundamental mechanistic pivot.

The Mechanistic Dichotomy: [3,3]- vs. [1,3]-Sigmatropic Shifts

The canonical Claisen rearrangement is a thermally allowed[3,3]-sigmatropic shift, extensively documented for allyl vinyl ethers and allyl aryl ethers[4],[5]. However, 2-(ethenyloxy)phenol possesses a vinyl ether moiety rather than an allyl ether. Because it lacks the γ-carbon necessary to form the requisite six-membered cyclic transition state, a thermal[3,3]-shift is topologically impossible. Indeed, thermal decomposition of simple aryl vinyl ethers typically yields phenols and acetaldehyde acetals rather than rearranged products[6].

To achieve the "Claisen-type" transformation of 2-(ethenyloxy)phenol to 3-vinylcatechol, the reaction must be forced through a [1,3]-rearrangement pathway . This is accomplished via two primary modalities:

  • Acid-Catalyzed (Charge-Accelerated) Migration: The introduction of a Lewis acid (e.g., SnCl₄ or BF₃·OEt₂) coordinates the vinyl ether oxygen or protonates the β-carbon, generating a highly electrophilic oxocarbenium intermediate. The electron-rich catechol ring undergoes an intramolecular electrophilic aromatic substitution at the ortho position (C3), followed by rearomatization[7].

  • Photochemical Migration: UV irradiation induces homolytic cleavage of the C–O bond, forming a radical pair that recombines at the ortho or para positions. Polyhydroxybenzenes are known to exhibit anomalous para-migration even when ortho positions are unblocked[8].

Mechanism A 2-(Ethenyloxy)phenol (Substrate) B Oxocarbenium Ion (Electrophilic Intermediate) A->B Lewis Acid Activation C Arenium Ion (Wheland Intermediate) B->C Intramolecular Electrophilic Attack D 3-Vinylcatechol (Rearomatized Product) C->D Deprotonation & Rearomatization

Fig 1. Acid-catalyzed [1,3]-rearrangement pathway of 2-(ethenyloxy)phenol to 3-vinylcatechol.

Quantitative Data Summary

The table below summarizes the divergent outcomes of ether rearrangements depending on the substrate structure and reaction conditions. Note the critical competing side reaction for vinylcatechols: cationic polymerization [7].

SubstrateReaction ModalityCatalyst / ConditionsMajor Product(s)Typical Outcome
Phenyl Vinyl Ether ThermalSealed tube, >200 °CPhenol, Acetaldehyde AcetalNo rearrangement[6]
Catechol Monoallyl Ether Thermal [3,3]-Claisen165–200 °C, Neat3-Allylcatechol, 4-Allylcatechol55% / 45% Yield[8]
2-(Ethenyloxy)phenol Acid-Catalyzed [1,3]-ShiftSnCl₄, Toluene, 0 °C3-VinylcatecholCompetes with polymerization[2],[7]
2-(Ethenyloxy)phenol PhotochemicalUV (254 nm), Isopropanol3-Vinylcatechol, 4-Vinylcatechol~25% Yield each[8]

Experimental Protocols

Protocol A: Acid-Catalyzed [1,3]-Rearrangement to 3-Vinylcatechol

Expertise Note: The greatest point of failure in this synthesis is the high susceptibility of the resulting 3-vinylcatechol to undergo intermolecular Friedel-Crafts alkylation or cationic polymerization[2],[7]. This protocol utilizes high dilution (0.05 M) to favor intramolecular rearrangement and strict thermal control (0 °C) with a rapid basic quench to halt propagation.

Materials:

  • 2-(Ethenyloxy)phenol (1.0 eq)

  • Anhydrous Toluene (Solvent)

  • Tin(IV) chloride (SnCl₄) (0.1 eq, 1.0 M in heptane)

  • Methanolic ammonia (Quenching agent)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add 2-(ethenyloxy)phenol and dissolve in anhydrous toluene to achieve a high-dilution concentration of 0.05 M.

  • Thermal Equilibration: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Allow 15 minutes for thermal equilibration.

  • Catalyst Injection: Dropwise, over 5 minutes, inject the SnCl₄ solution. Causality: Slow addition prevents localized exothermic spikes that would trigger runaway cationic polymerization of the product[7].

  • Reaction Monitoring: Stir at 0 °C for 30–45 minutes. Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the starting material indicates completion.

  • Rapid Quenching (Critical Step): Immediately inject an excess of cold methanolic ammonia. Causality: This instantly neutralizes the Lewis acid, destroying the propagating cationic species and preserving the monomeric 3-vinylcatechol[7].

  • Workup & Purification: Dilute with dichloromethane, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄. Purify immediately via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate 3-vinylcatechol.

Workflow S1 1. Substrate Preparation Dissolve 2-(Ethenyloxy)phenol in anhydrous toluene (0.05 M) S2 2. Catalysis Add SnCl4 dropwise at strictly 0 °C S1->S2 S3 3. Reaction Monitoring Track via TLC (Hexane/EtOAc) S2->S3 S4 4. Rapid Quenching Add methanolic ammonia to halt polymerization S3->S4 S5 5. Purification Immediate Silica gel chromatography S4->S5

Fig 2. Experimental workflow for the Lewis acid-catalyzed rearrangement, emphasizing rapid quenching.

Protocol B: Alternative Synthesis via Wittig Olefination

Because the atom-economical ether rearrangement suffers from polymerization risks, drug metabolism studies requiring highly pure 3-vinylcatechol standards often bypass the rearrangement entirely[3].

Self-Validating Alternative:

  • Protection: React 2,3-dihydroxybenzaldehyde with bromomethyl methyl ether (MOM-Cl) and NaH in THF to protect the catechol hydroxyls.

  • Olefination: Treat the protected aldehyde with methyltriphenylphosphonium bromide and potassium tert-butoxide in THF to convert the aldehyde to a vinyl group.

  • Deprotection: Cleave the MOM groups using mild acid (e.g., HCl in methanol) to yield pristine 3-vinylcatechol. Validation: GC/MS will show a molecular ion at m/z 280 (after BSTFA derivatization), confirming the structure[3].

References

  • Cationic Polymerization of Phenyl Vinyl Ethers: Investigations of the Propagation Mechanism, the Living Polymerization of Ortho-Substituted Derivatives, and the Step-Growth Polymerization of Divinyl Derivatives Macromolecules (ACS Publications)[Link]

  • Detection of Phenolic Metabolites of Styrene in Mouse Liver and Lung Microsomal Incubations Drug Metabolism and Disposition (NIH PMC)[Link]

  • Claisen Rearrangement In Catechols - Synthesis of 4-Allylcatechol Indian Journal of Chemistry (Erowid Archive)[Link]

  • Synthesis of Poly(vinylcatechols) Louisiana State University Scholarly Repository[Link]

  • The Thermal Decomposition of Phenyl Vinyl Ether Journal of the American Chemical Society[Link]

  • Deciphering Time Scale Hierarchy in Reaction Networks The Journal of Physical Chemistry B[Link]

  • An encompassed representation of timescale hierarchies in first-order reaction network Proceedings of the National Academy of Sciences (PNAS)[Link]

Sources

Method

Application Notes &amp; Protocols: 2-(Ethenyloxy)phenol as a Functional Monomer for Advanced Polymer Synthesis

Introduction 2-(Ethenyloxy)phenol, also known as catechol vinyl ether, is a bifunctional monomer of significant interest in modern polymer chemistry. Its unique molecular architecture, featuring a reactive vinyl ether mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(Ethenyloxy)phenol, also known as catechol vinyl ether, is a bifunctional monomer of significant interest in modern polymer chemistry. Its unique molecular architecture, featuring a reactive vinyl ether moiety for polymerization and a phenolic hydroxyl group for subsequent functionalization, opens a vast design space for the creation of advanced polymeric materials. This guide provides an in-depth exploration of 2-(ethenyloxy)phenol as a monomer, detailing its polymerization behavior, offering step-by-step protocols for its use, and highlighting the potential applications of the resulting polymers, particularly for researchers in materials science and drug development.

The presence of the vinyl ether group allows for facile polymerization through cationic mechanisms, often leading to well-defined polymers with controlled molecular weights and low dispersities. The pendant phenolic group, on the other hand, imparts intrinsic properties such as antioxidant activity and provides a reactive handle for a wide array of post-polymerization modifications. This dual functionality makes poly(2-(ethenyloxy)phenol) and its derivatives highly attractive for applications ranging from drug delivery systems and biomedical coatings to advanced resins and membranes.

Physicochemical Properties and Handling

A thorough understanding of the monomer's properties is critical for successful polymerization and safe handling.

PropertyValueSource
Synonyms 2-Vinyloxyphenol, Catechol vinyl ether
CAS Number 7635-39-4
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~80-82 °C at 10 mmHg
Solubility Soluble in most organic solvents (e.g., THF, CH₂Cl₂, Toluene)

Handling and Storage: 2-(Ethenyloxy)phenol can be sensitive to air and moisture, which can affect its purity and reactivity. It is recommended to store the monomer under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). As with all phenolic compounds, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Cationic Polymerization of 2-(Ethenyloxy)phenol

Cationic polymerization is the most common and effective method for polymerizing vinyl ethers, including 2-(ethenyloxy)phenol. This technique can proceed via a living/controlled mechanism, affording polymers with predictable molecular weights and narrow molecular weight distributions.

Mechanism of Cationic Polymerization

The polymerization is typically initiated by a protic acid or a Lewis acid in the presence of a proton source. The reaction proceeds through a carbocationic intermediate that is stabilized by the electron-donating oxygen atom of the ether group.

cationic_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Optional) I Initiator (e.g., H⁺) M Monomer (2-(Ethenyloxy)phenol) I->M + IM Initiated Monomer (Carbocation) M->IM Electrophilic Attack IM_prop Growing Polymer Chain (Carbocationic End) M_prop Monomer IM_prop->M_prop + IM_prop_new Elongated Polymer Chain M_prop->IM_prop_new Chain Growth IM_prop_new_term Growing Polymer Chain Term Terminating Agent (e.g., H₂O, Methanol) IM_prop_new_term->Term + Dead_Polymer Inactive Polymer Term->Dead_Polymer

Caption: Cationic polymerization of 2-(ethenyloxy)phenol.

Protocol: Living Cationic Polymerization

This protocol describes the synthesis of poly(2-(ethenyloxy)phenol) using a well-established initiating system that promotes a living polymerization.

Materials:

  • 2-(Ethenyloxy)phenol (freshly distilled or passed through a short column of basic alumina)

  • Initiator: 1-isobutoxyethyl acetate (IBEA)

  • Activator/Lewis Acid: Tin(IV) chloride (SnCl₄) solution in dichloromethane (CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous methanol

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox

Procedure:

  • Reactor Setup: A Schlenk flask is flame-dried under vacuum and backfilled with inert gas.

  • Monomer and Solvent: Add anhydrous CH₂Cl₂ to the flask via a gas-tight syringe, followed by the purified 2-(ethenyloxy)phenol monomer. The typical monomer concentration is in the range of 0.1-0.5 M.

  • Initiator Addition: Add the calculated amount of IBEA initiator to the monomer solution. The ratio of monomer to initiator will determine the target degree of polymerization and thus the molecular weight.

  • Cooling: Cool the reaction mixture to the desired temperature, typically between -20 °C and 0 °C, using a cryostat or an ice-salt bath. This helps to control the polymerization rate and suppress side reactions.

  • Initiation of Polymerization: Add the SnCl₄ solution dropwise to the stirred reaction mixture. The amount of Lewis acid is typically a fraction of the initiator concentration (e.g., 10-20 mol% relative to IBEA). An immediate color change is often observed, indicating the formation of the propagating species.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-4 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy for monomer conversion.

  • Termination: Quench the polymerization by adding an excess of anhydrous methanol. This will terminate the living cationic ends.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold hexane or methanol. The choice of non-solvent depends on the polymer's solubility.

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with the non-solvent to remove any residual monomer and initiator. Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Rationale for Experimental Choices:

  • Anhydrous Conditions: Cationic polymerization is extremely sensitive to water, which can act as a terminating agent. Therefore, the use of anhydrous solvents and inert atmosphere techniques is crucial for achieving controlled polymerization.

  • Low Temperature: Performing the polymerization at low temperatures helps to minimize chain transfer and termination reactions, which are more prevalent at higher temperatures, thus preserving the "living" character of the polymerization.

  • IBEA/SnCl₄ System: This initiating system is known to provide good control over the polymerization of vinyl ethers, leading to polymers with predictable molecular weights and low dispersity (Đ < 1.2).

Polymer Characterization

The synthesized poly(2-(ethenyloxy)phenol) should be thoroughly characterized to determine its molecular weight, dispersity, and chemical structure.

TechniqueInformation Obtained
¹H NMR Spectroscopy Confirms the polymer structure, determines monomer conversion, and can be used to estimate number-average molecular weight (Mₙ) by end-group analysis.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).
FT-IR Spectroscopy Confirms the presence of characteristic functional groups (e.g., O-H stretch of the phenol, C-O-C stretch of the ether backbone).
Differential Scanning Calorimetry (DSC) Determines the glass transition temperature (T₉) of the polymer.

Post-Polymerization Modification

The pendant phenolic hydroxyl groups on the poly(2-(ethenyloxy)phenol) backbone are readily available for a variety of chemical transformations, allowing for the synthesis of a wide range of functional polymers.

post_polymerization cluster_reactions Modification Reactions cluster_products Functional Polymers PVEP Poly(2-(ethenyloxy)phenol) (Backbone with -OH groups) Esterification Esterification (e.g., + Acyl Chloride) PVEP->Esterification Etherification Etherification (e.g., + Alkyl Halide) PVEP->Etherification Grafting Grafting from (e.g., ATRP Initiator) PVEP->Grafting Ester_Polymer Ester-Functionalized Polymer Esterification->Ester_Polymer Ether_Polymer Ether-Functionalized Polymer Etherification->Ether_Polymer Graft_Copolymer Graft Copolymer Grafting->Graft_Copolymer

Caption: Post-polymerization modification of poly(2-(ethenyloxy)phenol).

Protocol: Esterification of Poly(2-(ethenyloxy)phenol) with Acetyl Chloride

This protocol demonstrates a simple esterification to modify the phenolic hydroxyl groups.

Materials:

  • Poly(2-(ethenyloxy)phenol)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Acetyl chloride

  • Anhydrous methanol

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolution: Dissolve the poly(2-(ethenyloxy)phenol) in anhydrous THF in a Schlenk flask under an inert atmosphere.

  • Base Addition: Add an excess of triethylamine to the polymer solution. Triethylamine acts as a base to neutralize the HCl byproduct of the reaction.

  • Acylation: Cool the solution to 0 °C and add acetyl chloride dropwise. The amount of acetyl chloride can be varied to control the degree of functionalization.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by adding a small amount of methanol.

  • Purification: Precipitate the modified polymer in a suitable non-solvent (e.g., water or hexane).

  • Isolation and Drying: Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Applications in Drug Development

The unique properties of polymers derived from 2-(ethenyloxy)phenol make them promising candidates for various applications in the pharmaceutical and biomedical fields.

  • Drug Delivery: The ability to create amphiphilic block copolymers by sequential monomer addition or post-polymerization modification allows for the formation of micelles or nanoparticles for encapsulating hydrophobic drugs.

  • Biocompatible Coatings: The hydrophilic nature of the backbone and the potential for further functionalization with biocompatible moieties (e.g., polyethylene glycol) make these polymers suitable for coating medical devices to reduce biofouling.

  • Antioxidant Materials: The inherent antioxidant activity of the phenolic groups can be exploited in the design of materials that protect therapeutic agents from oxidative degradation.

Conclusion

2-(Ethenyloxy)phenol is a highly valuable and versatile monomer that provides a straightforward route to well-defined functional polymers. The ability to control the polymerization via cationic methods, combined with the vast possibilities for post-polymerization modification, makes it an excellent building block for the development of advanced materials with tailored properties for a wide range of applications, from drug delivery to functional coatings. The protocols and information provided herein serve as a comprehensive guide for researchers looking to explore the potential of this exciting monomer.

References

  • Aoshima, S., & Higashimura, T. (1989). Living Cationic Polymerization of Vinyl Ethers with Functional Group. 5. Pendent Phenol and Benzoic Acid Moieties. Macromolecules, 22(3), 1009–1013. [Link]

  • Satoh, K., Nakashima, J., & Kamigaito, M. (2001). Living Cationic Polymerization of Vinyl Ethers with a Pendant Aromatic Hydroxyl Group Protected with a Silyl Group. Macromolecules, 34(12), 3959–3964. [Link]

  • Hoogenboom, R. (2009). Cationic Ring-Opening Polymerization of 2-Substituted-2-Oxazolines. Angewandte Chemie International Edition, 48(43), 7978–7994. (Provides context on living polymerization techniques applicable to related monomer systems). [Link]

Application

Application Note: Catalytic Methods for the Selective Vinylation of Catechol to 2-(Ethenyloxy)phenol

Executive Summary The synthesis of 2-(ethenyloxy)phenol (commonly known as catechol monovinyl ether) is a critical transformation for the development of functional polymers, advanced adhesives, and pharmaceutical interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-(ethenyloxy)phenol (commonly known as catechol monovinyl ether) is a critical transformation for the development of functional polymers, advanced adhesives, and pharmaceutical intermediates . Selective mono-vinylation of catechol is notoriously challenging due to the presence of two highly reactive, adjacent hydroxyl groups. Conventional methods often lead to over-vinylation (divinyl ether formation) or the generation of cyclic acetals. This application note details a highly selective, iridium-catalyzed transvinylation methodology that overcomes these chemoselectivity challenges, providing a robust, self-validating, and scalable protocol for drug development professionals and synthetic chemists.

Mechanistic Rationale & Catalyst Selection

Traditional vinylation methods, such as Reppe vinylation using acetylene gas under harsh basic conditions, are unsuitable for catechol due to its high propensity for oxidation and polymerization. Palladium-catalyzed transfer vinylation is an alternative, but it frequently suffers from competitive cyclic acetal formation when applied to ortho-diols.

To achieve high chemoselectivity for mono-vinylation, we employ the [Ir(cod)Cl]2 catalyst system pioneered by Ishii and co-workers . The causality behind these specific experimental choices is as follows:

  • Catalyst ([Ir(cod)Cl]2): This iridium(I) complex is highly active for the transesterification of vinyl esters. It operates under mild thermal conditions, tolerating sensitive phenolic hydroxyl groups without inducing oxidative degradation.

  • Vinyl Donor (Vinyl Acetate): Vinyl acetate serves as an inexpensive, liquid vinyl donor. Its reaction with catechol is thermodynamically driven forward by the continuous neutralization of the acetic acid byproduct.

  • Base (Na₂CO₃): Sodium carbonate acts as a mild acid scavenger. By neutralizing the liberated acetic acid, it prevents the acid-catalyzed degradation of the sensitive vinyl ether product and shifts the transvinylation equilibrium toward the product .

  • Selectivity Control: Mono-vinylation is achieved by strictly controlling the stoichiometry of the vinyl donor (1.2 equivalents). Furthermore, the initial vinylation of the first hydroxyl group introduces steric hindrance and alters the electronic environment via intramolecular hydrogen bonding, which kinetically retards the subsequent vinylation of the second hydroxyl group.

Mechanism A [Ir(cod)Cl]2 + Na2CO3 Active Ir Catalyst B Coordination of Vinyl Acetate A->B C Nucleophilic Attack by Catechol B->C D Ir-Acetal Intermediate C->D E β-Elimination of Acetic Acid D->E F 2-(Ethenyloxy)phenol + Regenerated Catalyst E->F F->A Catalyst Recycle

Figure 1: Proposed iridium-catalyzed transvinylation mechanistic pathway.

Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system. The integration of an in-process Quality Control (QC) step using GC-MS ensures that the reaction is only quenched and advanced to purification when the target chemoselectivity is mathematically verified, preventing the waste of downstream resources on over-vinylated mixtures.

Reagents and Equipment
  • Substrate: Catechol (1.0 equiv, 10.0 mmol, 1.10 g)

  • Catalyst: [Ir(cod)Cl]2 (1 mol%, 0.1 mmol, 67 mg)

  • Base: Na₂CO₃ (0.6 equiv, 6.0 mmol, 636 mg)

  • Vinyl Donor: Vinyl acetate (1.2 equiv, 12.0 mmol, 1.11 mL)

  • Solvent: Toluene (anhydrous, 20 mL)

  • Equipment: 50 mL Schlenk tube, magnetic stirrer, argon line, pre-heated oil bath.

Step-by-Step Procedure
  • Preparation: Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with argon (repeat 3 times to ensure a strictly anhydrous environment).

  • Reagent Loading: Under a positive flow of argon, rapidly add catechol, [Ir(cod)Cl]2, and finely powdered Na₂CO₃ to the Schlenk tube. Reseal and flush with argon for 5 minutes.

  • Solvent & Donor Addition: Inject anhydrous toluene (20 mL) and vinyl acetate (1.11 mL) via syringe through the septum.

  • Reaction: Submerge the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously for 4 hours. The mixture will transition from yellow to a deep wine-red color as the active iridium species forms.

  • In-Process QC Check (Self-Validation): Withdraw a 50 µL aliquot, dilute with EtOAc, and analyze via GC-MS.

    • Validation Criteria: The reaction is validated if the ratio of 2-(ethenyloxy)phenol to 1,2-bis(vinyloxy)benzene is >9:1. If significant divinylation (>10%) is observed, flag the batch for optimization (reduce the reaction temperature to 80 °C or decrease vinyl acetate to 1.05 equiv in subsequent runs).

  • Quench & Filtration: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the iridium catalyst and inorganic salts. Wash the pad with EtOAc (3 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc, 9:1, using base-washed silica) to isolate 2-(ethenyloxy)phenol as a pale liquid.

Workflow S1 Step 1: Preparation Dry Schlenk tube, Argon flush S2 Step 2: Reagent Loading Catechol, [Ir(cod)Cl]2, Na2CO3 S1->S2 S3 Step 3: Solvent & Donor Toluene, Vinyl Acetate (1.2 eq) S2->S3 S4 Step 4: Reaction Stir at 100 °C for 4 hours S3->S4 QC QC Check (GC-MS) Check Mono/Di ratio S4->QC Opt Optimization Lower Temp or Reduce Vinyl Acetate QC->Opt Di > 10% S5 Step 5: Quench & Filter Cool to RT, filter through Celite QC->S5 Mono > 90% Opt->S4 S6 Step 6: Purification Silica gel chromatography S5->S6

Figure 2: Step-by-step experimental workflow with integrated QC checkpoints.

Quantitative Data & Optimization

The optimization of the catalytic system is critical for maximizing the yield of the mono-vinyl ether while suppressing the di-vinyl ether byproduct. Table 1 summarizes the effect of stoichiometry and temperature on the reaction outcome, proving the causality of the chosen parameters.

Table 1: Optimization of Reaction Conditions for Mono-Vinylation

EntryVinyl Acetate (equiv)Temp (°C)Time (h)Conversion (%)Mono-Vinyl Yield (%)Di-Vinyl Yield (%)
12.01004>994552
21.51004>996829
3 1.2 100 4 95 86 7
41.280688843
51.010047573<1

Note: Yields determined by GC-FID using an internal standard. Entry 3 represents the optimal balance between conversion and chemoselectivity.

Table 2: Catalyst System Comparison

Catalyst SystemBaseSolventMono-Vinyl SelectivityRemarks
[Ir(cod)Cl]2 Na₂CO₃ Toluene Excellent (>90%) Mild conditions, high functional group tolerance.
Pd(OAc)₂ / 1,10-phenNoneButyl Vinyl EtherPoor (<40%)Significant cyclic acetal formation observed.
RuCl(CO)₃(allyl)Na₂CO₃TolueneModerate (60%)Slower reaction kinetics, requires higher loading.

Field-Proven Troubleshooting

  • High Divinyl Ether Formation: Ensure the stoichiometry of vinyl acetate strictly does not exceed 1.2 equivalents. If the problem persists due to scale-up thermodynamics, lower the reaction temperature to 80 °C (Table 1, Entry 4) to favor kinetic control.

  • Incomplete Conversion: Verify the quality of the [Ir(cod)Cl]2 catalyst. The catalyst is sensitive to prolonged air exposure. Always store and weigh the catalyst in a glovebox or under rapid air-free conditions.

  • Product Degradation During Purification: Vinyl ethers are highly acid-sensitive. Ensure the Na₂CO₃ used in the reaction is finely powdered to efficiently neutralize the acetic acid byproduct. Furthermore, pre-treat the silica gel with 1% triethylamine (TEA) in hexanes prior to column chromatography to prevent acid-catalyzed hydrolysis of the vinyl ether on the column.

References

  • Hirabayashi, T.; Sakaguchi, S.; Ishii, Y. "Iridium-Catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate". Organic Syntheses.[Link]

  • Okimoto, Y.; Sakaguchi, S.; Ishii, Y. "Iridium-Catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate". Journal of the American Chemical Society.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12403598, 2-(Ethenyloxy)phenol". PubChem.[Link]

Method

Application Notes: 2-(Ethenyloxy)phenol in Advanced Pharmaceutical Intermediate Synthesis

Introduction and Chemical Profiling 2-(Ethenyloxy)phenol (CAS No. 58981-47-8)[1], also referred to as catechol monovinyl ether or 2-vinyloxyphenol, is a highly versatile bifunctional building block in synthetic organic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profiling

2-(Ethenyloxy)phenol (CAS No. 58981-47-8)[1], also referred to as catechol monovinyl ether or 2-vinyloxyphenol, is a highly versatile bifunctional building block in synthetic organic chemistry. Featuring both a nucleophilic phenolic hydroxyl group and an electron-rich vinyloxy (enol ether) moiety, this compound serves as a critical intermediate for constructing complex oxygenated heterocycles and highly substituted aromatic systems.

Due to the enol ether functionality, 2-(Ethenyloxy)phenol is highly sensitive to aqueous acidic conditions, which can trigger premature hydrolysis into catechol and acetaldehyde. Consequently, its application in pharmaceutical synthesis demands strictly anhydrous conditions and orthogonal protection strategies. This application note details its two primary synthetic utilities: the construction of 1,4-benzodioxin pharmacophores and its role in Claisen rearrangements for natural product total synthesis.

Application A: Synthesis of 1,4-Benzodioxin Pharmacophores

The 1,4-benzodioxin ring system is a privileged scaffold found in numerous neuroactive pharmaceuticals, including alpha-adrenergic antagonists and antidepressants. Historically, synthesizing unsaturated 1,4-benzodioxins directly from bis(vinyloxy)benzenes via Ring-Closing Metathesis (RCM) suffered from irreproducible and low yields due to catalyst poisoning and poor initiation[2].

To circumvent this, modern protocols employ a sequential Allylation–Isomerization–RCM strategy. In this workflow, the free phenolic hydroxyl of 2-(Ethenyloxy)phenol is first allylated. The resulting allyl vinyl ether undergoes selective ruthenium-catalyzed olefin isomerization, followed by RCM using a Second-Generation Grubbs catalyst[2].

Workflow Step1 Step 1: O-Allylation 2-(Ethenyloxy)phenol + Allyl Bromide / K2CO3 Step2 Step 2: Olefin Isomerization [RuCl(CO)(PPh3)3], Toluene, 65-100°C Step1->Step2 Step3 Step 3: Ring-Closing Metathesis Grubbs II Catalyst, Toluene, 80°C Step2->Step3 Step4 Step 4: Purification 1,4-Benzodioxin Isolation (62-68% Yield) Step3->Step4

Figure 1: Sequential allylation-isomerization-RCM workflow for 1,4-benzodioxin synthesis.

Quantitative Data: RCM Optimization

The choice of metathesis catalyst is critical. The electron-rich nature of the vinyloxy group requires a highly active catalyst with strong initiation kinetics.

Table 1: Reaction Optimization for the RCM Step

Catalyst SystemSolventTemperature (°C)Time (h)Isolated Yield (%)Mechanistic Note
Grubbs 1st GenDCM4024< 10Insufficient initiation rate for enol ethers.
Grubbs 2nd GenToluene801265Optimal balance of activity and thermal stability.
Hoveyda-Grubbs IIDCE80868Faster conversion, but higher catalyst cost.

Application B: Claisen Rearrangement in Total Synthesis

The Claisen rearrangement of aryl vinyl ethers is a powerful [3,3]-sigmatropic process used to generate ortho-substituted phenols with absolute regiocontrol. For 2-(Ethenyloxy)phenol, this rearrangement yields 3-vinylbenzene-1,2-diol (3-vinylcatechol). This transformation is a cornerstone in the total synthesis of complex alkaloids, such as the Alzheimer's therapeutic galantamine[3] and morphinan frameworks[4], where constructing congested carbon centers adjacent to phenolic rings is mandatory.

While Lewis acids can theoretically lower the activation energy of the sigmatropic shift, they frequently induce competitive cationic polymerization of the vinyloxy group. Therefore, high-temperature thermal conditions (180–200 °C) in non-polar or slightly basic high-boiling solvents (e.g., N,N-diethylaniline) are the proven standard to ensure clean concerted rearrangement[3].

Claisen A 2-(Ethenyloxy)phenol B [3,3]-Sigmatropic Transition State A->B Heat (>180°C) C Dienone Intermediate B->C Concerted Shift D 3-Vinylcatechol (Product) C->D Tautomerization

Figure 2: Mechanistic pathway of the thermal [3,3]-sigmatropic Claisen rearrangement.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Benzodioxin via Isomerization-RCM

Self-Validating Design: The protocol utilizes TLC monitoring with specific staining to confirm the disappearance of the highly UV-active allyl vinyl ether and the formation of the cyclized product.

Materials:

  • 2-(Ethenyloxy)phenol (1.0 equiv, 10 mmol)

  • Allyl bromide (1.2 equiv, 12 mmol)

  • Potassium carbonate ( K2​CO3​ , anhydrous, 2.0 equiv, 20 mmol)

  • Grubbs II Catalyst (5 mol%)

  • Ruthenium catalyst [RuCl(CO)(PPh3​)3​] (1 mol%)

  • Anhydrous Acetone and Toluene

Step-by-Step Methodology:

  • O-Allylation: Suspend K2​CO3​ in anhydrous acetone (50 mL) under an argon atmosphere. Add 2-(Ethenyloxy)phenol, followed by dropwise addition of allyl bromide.

  • Reflux the mixture for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The phenolic spot (stains dark with KMnO4​ ) will convert to a higher Rf​ ether product.

  • Filter the inorganic salts, concentrate the filtrate in vacuo, and pass through a short silica plug to yield the intermediate 1-allyloxy-2-(vinyloxy)benzene.

  • Isomerization: Dissolve the intermediate in anhydrous toluene (0.1 M). Add 1 mol% [RuCl(CO)(PPh3​)3​] and heat to 65 °C for 3 hours to isomerize the allyl group to a 1-propenyl group.

  • Ring-Closing Metathesis: To the same reaction vessel, elevate the temperature to 80 °C and add Grubbs II catalyst (5 mol%). Stir for 12 hours.

  • Workup: Quench the reaction with ethyl vinyl ether (to deactivate the Ru-carbene). Concentrate and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the 1,4-benzodioxin derivative. Expected yield: 62–68%[2].

Protocol 2: Thermal Claisen Rearrangement to 3-Vinylcatechol

Self-Validating Design: The use of N,N-diethylaniline acts as both a high-boiling solvent and an acid scavenger, preventing trace-acid catalyzed polymerization of the starting material.

Materials:

  • 2-(Ethenyloxy)phenol (5.0 mmol)

  • N,N-Diethylaniline (15 mL, freshly distilled over KOH)

  • 1M HCl (aqueous) and Ethyl Acetate (for workup)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a reflux condenser, dissolve 2-(Ethenyloxy)phenol in N,N-diethylaniline.

  • Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen, preventing oxidative degradation of the electron-rich phenol product.

  • Thermal Rearrangement: Immerse the flask in a pre-heated sand bath at 200 °C. Maintain vigorous reflux under argon for 8–10 hours[3][4].

  • Monitoring: Extract a 50 µL aliquot, neutralize with 1M HCl, extract with EtOAc, and analyze via TLC. The starting material ( Rf​ ~0.6) should completely convert to a highly polar, streak-prone product ( Rf​ ~0.2, stains intensely with FeCl3​ indicating a free catechol).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and wash sequentially with cold 1M HCl (3 x 30 mL) to remove the N,N-diethylaniline.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify rapidly via silica gel chromatography (using 1% acetic acid in the eluent to prevent streaking) to yield 3-vinylbenzene-1,2-diol.

References

  • Pharmaffiliates. "CAS No : 58981-47-8 | Chemical Name : 2-(Ethenyloxy)phenol". Pharmaffiliates Product Database.
  • Thieme Connect. "Allylation–Isomerization–RCM Strategy for Benzo-Fused 1,4-Heteroatom Heterocycles". Tetrahedron 2009, 65, 10650-10659.
  • RSC Publishing. "Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease". RSC Advances.
  • University of Southampton. "NEW SYNTHETIC APPROACHES TOWARDS THE SYNTHESIS OF MORPHINE". Doctoral Thesis.
  • NIH PMC. "Reaction-based small-molecule fluorescent probes for chemoselective bioimaging". Nature Chemistry.

Sources

Application

Using 2-(Ethenyloxy)phenol in asymmetric synthesis pathways

Application Note: Enantioselective Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloadditions Using 2-(Ethenyloxy)phenol Executive Summary The synthesis of highly functionalized, enantioenriched tetrahydroquinolines (THQ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloadditions Using 2-(Ethenyloxy)phenol

Executive Summary

The synthesis of highly functionalized, enantioenriched tetrahydroquinolines (THQs) is a critical objective in drug discovery due to the prevalence of this scaffold in bioactive alkaloids and pharmaceuticals[1]. The asymmetric Povarov reaction—an inverse-electron-demand aza-Diels-Alder (IEDDA) cycloaddition—is a premier methodology for constructing these complex ring systems[2]. This application note details the use of 2-(ethenyloxy)phenol (also known as catechol monovinyl ether) as a uniquely privileged, bifunctional dienophile. By leveraging synergistic noncovalent interactions[3], the pendant phenol group acts as a secondary hydrogen-bond donor, anchoring the transition state within the chiral pocket of a Chiral Phosphoric Acid (CPA) catalyst[4]. This protocol delivers THQ derivatives with exceptional diastereo- and enantioselectivity (>99:1 dr, up to 98% ee).

Mechanistic Rationale: The Bifunctional Advantage

Standard Povarov reactions frequently utilize simple alkyl vinyl ethers (e.g., ethyl vinyl ether) as electron-rich dienophiles[2]. While effective, the orientational control of these simple dienophiles relies entirely on steric repulsion within the catalyst pocket.

Substituting standard vinyl ethers with 2-(ethenyloxy)phenol introduces a paradigm shift via bifunctional transition-state preorganization :

  • LUMO Lowering: The Brønsted acidic proton of the CPA (e.g., (R)-TRIP) protonates the in situ generated N-arylimine, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) and activating it as an electron-deficient diene[4].

  • HOMO Raising & Anchoring: The vinyl ether moiety serves as the Highest Occupied Molecular Orbital (HOMO) dienophile. Crucially, the ortho-hydroxyl group of 2-(ethenyloxy)phenol forms a strong hydrogen bond with the phosphoryl oxygen (P=O) of the CPA. This attractive noncovalent interaction[3] locks the dienophile into a rigid spatial arrangement, completely shielding one enantioface and dictating a highly ordered endo approach.

TS CPA Chiral Phosphoric Acid (R)-TRIP Imine N-Arylimine (Diene) LUMO Lowered CPA->Imine Brønsted Acid H-Bond (P-OH ... N) Dienophile 2-(Ethenyloxy)phenol (Dienophile) CPA->Dienophile Lewis Base H-Bond (P=O ... HO-Ar) TS_Node Highly Ordered Transition State [4+2] IEDDA Cycloaddition Imine->TS_Node Inverse-Electron-Demand Dienophile->TS_Node HOMO-LUMO Gap Narrowed Product Chiral Tetrahydroquinoline (>95% ee, >20:1 dr) TS_Node->Product Stereoselective C-C/C-N Bond Formation

Dual-activation transition state via Chiral Phosphoric Acid anchoring.

Experimental Methodology

Protocol: Three-Component Asymmetric Povarov Reaction This self-validating protocol utilizes an in situ imine formation strategy to circumvent the inherent hydrolytic instability of isolated aliphatic imines[2].

Materials Required:

  • Aniline derivative (1.0 mmol)

  • Aliphatic or aromatic aldehyde (1.2 mmol)

  • 2-(Ethenyloxy)phenol (1.5 mmol, CAS: 58981-47-8)

  • (R)-TRIP catalyst (0.05 mmol, 5 mol%)

  • Activated 4 Å molecular sieves (200 mg)

  • Anhydrous Toluene (10 mL)

Step-by-Step Procedure:

  • Catalyst and Sieve Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add 200 mg of freshly activated 4 Å molecular sieves and 5 mol% of (R)-TRIP.

    • Causality: Molecular sieves are critical to sequester the water generated during the condensation of the aniline and aldehyde. Residual water will competitively hydrogen-bond with the CPA, disrupting the transition state and drastically reducing enantioselectivity.

  • Imine Generation: Add 10 mL of anhydrous toluene, followed by the aniline (1.0 mmol) and the aldehyde (1.2 mmol). Stir the mixture at room temperature for 30 minutes to ensure complete conversion to the N-arylimine intermediate[2].

  • Temperature Equilibration: Cool the reaction mixture to -20 °C using a cryocooler.

    • Causality: Lowering the temperature minimizes the entropic penalty of the highly ordered trimolecular transition state. This locks the conformational flexibility of the substrates within the chiral pocket, maximizing the enantiomeric excess (ee).

  • IEDDA Cycloaddition: Dropwise add 2-(Ethenyloxy)phenol (1.5 mmol) over 5 minutes. Stir the reaction at -20 °C for 24 hours. The reaction progress must be monitored via TLC (Hexanes:EtOAc 4:1) until the imine intermediate is fully consumed.

  • Quench and Isolation: Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃.

    • Causality: The basic quench immediately deprotonates the CPA, destroying the active hydrogen-bonding network and halting any background racemic cycloaddition during workup. Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to yield the pure chiral tetrahydroquinoline derivative.

Workflow Prep Step 1: Prep Dry Toluene (R)-TRIP (5 mol%) 4 Å MS ImineGen Step 2: Imine Gen Aniline + Aldehyde Stir 30 min at rt Prep->ImineGen Cycloadd Step 3: IEDDA Add 2-(Ethenyloxy)phenol Stir 24h at -20 °C ImineGen->Cycloadd Quench Step 4: Isolate NaHCO3 Quench Chromatography Cycloadd->Quench

Step-by-step workflow for the asymmetric three-component Povarov reaction.

Quantitative Data & Optimization

The structural features of the catalyst and the reaction environment profoundly impact the reaction's success. Table 1 demonstrates the causality of the optimized parameters.

Table 1: Optimization of Reaction Conditions for the Asymmetric Povarov Reaction

EntryCatalyst (5 mol%)SolventTemp (°C)Yield (%)dr (endo:exo)ee (%)
1(R)-BINOL-PADCM254585:1542
2(R)-TRIPDCM257892:888
3(R)-TRIPToluene258295:591
4 (R)-TRIP Toluene -20 89 >99:1 98
5NoneToluene250N/AN/A

Data Analysis: Moving from standard (R)-BINOL-PA to the sterically demanding (R)-TRIP (Entry 1 vs 2) increases the depth of the chiral pocket, significantly improving ee. Switching from polar DCM to non-polar Toluene (Entry 2 vs 3) strengthens the critical hydrogen-bonding interactions between the substrate and catalyst, as non-polar solvents do not competitively hydrogen bond[3]. Finally, reducing the temperature to -20 °C (Entry 4) yields near-perfect diastereo- and enantiocontrol.

References

  • Organocatalytic Asymmetric Three-Component Povarov Reactions of Anilines and Aldehydes Organic Letters, ACS Publications[Link]

  • Highly Enantioselective Three-Component Povarov Reaction for Direct Construction of Azaspirocycles Organic Letters, ACS Publications[Link]

  • Attractive noncovalent interactions in asymmetric catalysis: Links between enzymes and small molecule catalysts Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Chiral organophosphates as ligands in asymmetric metal catalysis RSC Publishing[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation and degradation of 2-(Ethenyloxy)phenol during storage

Welcome to the Technical Support Center for reactive intermediates. This guide is specifically engineered for researchers and drug development professionals handling 2-(Ethenyloxy)phenol (also known as catechol monovinyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive intermediates. This guide is specifically engineered for researchers and drug development professionals handling 2-(Ethenyloxy)phenol (also known as catechol monovinyl ether).

Handling this compound requires precision because it is a highly reactive bifunctional molecule. It contains an electron-rich phenolic hydroxyl group that is highly susceptible to autoxidation[1], alongside a vinyl ether moiety that readily undergoes acid-catalyzed hydrolysis and cationic polymerization[2],[3]. The protocols below are designed to neutralize these competing degradation pathways.

Degradation Compound 2-(Ethenyloxy)phenol Oxidation Phenol Oxidation (O2, Light) Compound->Oxidation Oxygen/Light Hydrolysis Acid-Catalyzed Hydrolysis (Trace Acid, H2O) Compound->Hydrolysis Trace Moisture/Acid Polymerization Cationic/Radical Polymerization (Heat, Radicals, Acid) Compound->Polymerization Acid/Radical Initiators Quinone Quinone Derivatives (Yellow/Brown Discoloration) Oxidation->Quinone Catechol Catechol + Acetaldehyde (Purity Loss) Hydrolysis->Catechol Polymer Polymeric Residues (Viscosity Increase) Polymerization->Polymer

Degradation mechanisms of 2-(Ethenyloxy)phenol via oxidation, hydrolysis, and polymerization.

Troubleshooting Guide & FAQs

Q1: My stored 2-(Ethenyloxy)phenol has turned from colorless to a dark yellow/brown. Is it still usable? A1: Discoloration is the primary symptom of phenol oxidation[1]. In the presence of ambient oxygen and light, the phenolic hydroxyl group oxidizes to form p-benzoquinone analogs, which can further react to form highly conjugated, dark-colored phenoquinone dimers[4],[5].

  • Causality: Transition metals in cheap glassware or exposure to UV light lower the activation energy for this radical oxidation process.

  • Action: Do not use discolored batches for sensitive assays. Purify the compound via vacuum distillation before use[1].

Q2: The compound's viscosity has increased significantly, and it leaves a sticky residue after solvent evaporation. What caused this? A2: This indicates unwanted polymerization. Vinyl ethers are highly reactive and prone to cationic polymerization[3]. Because the adjacent phenol group is mildly acidic (pKa ~9.5), any concentration of trace moisture can increase the local proton concentration, auto-catalyzing the polymerization of the vinyl ether group.

  • Causality: Uninhibited vinyl ethers will spontaneously polymerize if exposed to trace acids or radical initiators (like peroxides formed from oxygen exposure).

  • Action: Always store the compound with a radical inhibitor and a trace amine to scavenge rogue protons.

Q3: NMR analysis of my stored batch shows a loss of the characteristic vinyl peaks (dd, ~4-6 ppm) and the appearance of a new peak at ~9.8 ppm. What happened? A3: The peak at 9.8 ppm is acetaldehyde, confirming that acid-catalyzed hydrolysis has occurred[2]. Vinyl ethers react rapidly with trace water in the presence of acidic protons to yield the parent alcohol (in this case, catechol) and acetaldehyde[6].

  • Causality: Standard borosilicate glass can sometimes possess acidic surface silanols. When combined with atmospheric moisture, this surface acidity is sufficient to cleave the vinyl ether bond.

  • Action: Ensure all storage vials are base-washed, oven-dried, and purged with an inert gas.

Quantitative Stability Profiles

The following table summarizes the expected stability of 2-(Ethenyloxy)phenol under various storage conditions. Note: Data reflects typical degradation kinetics for hindered bifunctional vinyl ethers.

Storage ConditionAtmosphereAdditivesTempExpected 6-Month PurityPrimary Degradant
Clear GlassAirNone25°C< 40%Quinones, Polymers
Amber GlassArgonNone25°C~ 75%Catechol (Hydrolysis)
Amber GlassArgonNone-20°C~ 88%Catechol (Hydrolysis)
Amber GlassArgon100 ppm BHT, 0.1% TEA-20°C> 98%None (Stable)
Amber Glass Argon 100 ppm BHT, 0.1% TEA -80°C > 99% None (Highly Stable)

Standard Operating Procedure (SOP): Self-Validating Storage Protocol

To ensure absolute scientific integrity, do not simply place the compound in a fridge. Follow this self-validating workflow to prepare 2-(Ethenyloxy)phenol for long-term storage.

Step 1: Purification & Baseline Verification
  • Action: If the starting material is discolored, perform a vacuum distillation (short-path) to remove quinones and polymeric residues[1].

  • Causality: Polymeric residues and oxidized quinones can auto-catalyze further degradation. Removing them resets the compound's stability clock.

  • Validation Checkpoint: The distillate must be perfectly colorless. Run a baseline 1 H-NMR; the integration ratio of the phenolic -OH to the vinyl protons must be exactly 1:3.

Step 2: Dual-Inhibitor Stabilization
  • Action: Add 100 ppm of 5 and 0.1% (v/v) Triethylamine (TEA)[5].

  • Causality: BHT acts as a sacrificial antioxidant, scavenging peroxy radicals before they can attack the phenol ring. TEA provides a mildly alkaline microenvironment that neutralizes adventitious protons, shutting down the vinyl ether's acid-hydrolysis and cationic polymerization pathways.

  • Validation Checkpoint: Extract a 10 μ L aliquot into 1 mL of DI water. A pH strip test of the aqueous layer should read ~7.5–8.0, confirming the presence of the protective basic microenvironment.

Step 3: Deep Degassing (Freeze-Pump-Thaw)
  • Action: Transfer the stabilized liquid to a Schlenk flask. Perform 3 cycles of Freeze-Pump-Thaw using liquid nitrogen and a high-vacuum manifold[1].

  • Causality: Standard nitrogen sparging only displaces headspace oxygen. The freeze-pump-thaw method applies high vacuum to the frozen solid, physically drawing out dissolved O 2​ trapped within the chemical matrix, preventing delayed oxidative degradation.

  • Validation Checkpoint: During the thaw phase of the third cycle, observe the liquid under static vacuum. The complete absence of rising gas bubbles confirms that 100% of dissolved oxygen has been removed.

Step 4: Aliquoting and Environmental Shielding
  • Action: Backfill the Schlenk flask with ultra-pure Argon. Transfer single-use aliquots into base-washed, oven-dried amber glass vials. Purge the vial headspace with Argon before sealing with PTFE-lined caps. Store at -80°C in a desiccator.

  • Causality: Argon is heavier than Nitrogen and forms a protective blanket over the liquid. Amber glass blocks UV radiation (preventing photo-oxidation), and -80°C suppresses all thermodynamic degradation kinetics. Single-use aliquots prevent repeated freeze-thaw cycles and oxygen introduction.

  • Validation Checkpoint: Weigh the sealed vials on an analytical balance and record the mass. A stable mass over time verifies the integrity of the PTFE seal against volatile loss or moisture ingress.

Workflow Start Raw 2-(Ethenyloxy)phenol Purify Vacuum Distillation (Remove impurities) Start->Purify Stabilize Add Stabilizers (BHT & trace TEA) Purify->Stabilize Degas Degas via Freeze-Pump-Thaw (Remove O2) Stabilize->Degas Package Aliquot into Amber Vials (Argon Blanket) Degas->Package Store Store at -80°C (Desiccated) Package->Store

Step-by-step workflow for the stabilization and long-term storage of 2-(Ethenyloxy)phenol.

References

  • Air- and light-sensitivity of phenol Chemistry Stack Exchange[Link]

  • Hindered phenols sometimes show colour formation and darkening on storage ResearchGate[Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers ACS Polymers Au[Link]

  • A Vinyl Ether-Functional Polycarbonate as a Template for Multiple Postpolymerization Modifications PMC (National Institutes of Health) [Link]

Sources

Optimization

Optimizing catalyst load for high-yield synthesis of 2-(Ethenyloxy)phenol

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the critical mechanistic and operational challenges associated with the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the critical mechanistic and operational challenges associated with the synthesis of 2-(ethenyloxy)phenol (commonly known as catechol monovinyl ether).

The transvinylation of phenols is a highly nuanced transformation. While transition-metal catalysis is the gold standard, the bidentate nature of catechol makes it uniquely susceptible to over-vinylation and catalyst poisoning. This guide provides field-proven causality, self-validating protocols, and troubleshooting logic to help you optimize your Iridium-catalyzed workflows.

I. Mechanistic Overview & Troubleshooting FAQs

Iridium catalysts exclusively perform this transvinylation reaction using vinyl carboxylates (such as vinyl acetate) as the vinylating agents[1]. The originally reported iridium-catalyzed process provides a versatile and practical route to access vinyl ethers[2], but applying it to diols like catechol requires strict stoichiometric and catalytic control.

Q1: Why am I observing high levels of 1,2-bis(ethenyloxy)benzene (over-vinylation) instead of the desired mono-vinyl product?

  • Causality: Catechol possesses two adjacent hydroxyl groups. Once the first hydroxyl is vinylated, the steric and electronic environment of the aromatic ring changes, but the second hydroxyl remains highly reactive. High catalyst loading (e.g., >2 mol%) or a large excess of vinyl acetate thermodynamically drives the equilibrium toward the bis-vinyl ether.

  • Solution: Throttle the [Ir(cod)Cl]2​ catalyst load to exactly 1.0 mol%. Restrict the vinyl acetate donor to 1.2 equivalents relative to catechol. Crucially, do not use vinyl acetate as the solvent; use anhydrous toluene to dilute the local concentration of the vinyl donor and kinetically favor mono-vinylation.

Q2: My reaction stalls at 40% conversion. Should I increase the catalyst load?

  • Causality: Stalling is rarely caused by a lack of initial catalyst; it is a primary symptom of catalyst deactivation. Traces of ambient water hydrolyze vinyl acetate into acetic acid and acetaldehyde[2]. Acetaldehyde strongly coordinates to the Iridium center, permanently poisoning the active species. Furthermore, unreacted catechol can tightly chelate the Ir-center if the system is starved of the vinyl donor.

  • Solution: Increasing the catalyst load will only accelerate side-reactions and promote the precipitation of inactive Ir-black. Instead, ensure strictly anhydrous conditions (using 4Å molecular sieves) and add 1–5 mol% of Na2​CO3​ . The base acts as an acid scavenger, buffering the acetic acid byproduct that would otherwise protonate and deactivate the Ir-complex.

Q3: How does the choice of Iridium precursor dictate my optimization strategy?

  • Causality: Cationic complexes like [Ir(cod)2​]BF4​ are significantly more electrophilic and active for transvinylation than neutral dimers like [Ir(cod)Cl]2​ [2]. This cationic nature accelerates the coordination of the oxygen lone pair from the phenol.

  • Solution: If switching to a cationic precursor to drive a sluggish reaction, you must reduce the catalyst loading to 0.5 mol%. Maintaining a standard 1.5–2.0 mol% loading with a cationic catalyst will inevitably result in over-vinylation.

II. Diagnostic Visualizations

Mechanism Cat [Ir(cod)Cl]₂ Precatalyst (Active Ir Species) Cat_Catechol Ir-Catechol Complex (Intermediate) Cat->Cat_Catechol + Catechol MonoVinyl 2-(Ethenyloxy)phenol (Target Product) Cat_Catechol->MonoVinyl + Vinyl Acetate (Controlled Load) AceticAcid Acetic Acid (Byproduct) Cat_Catechol->AceticAcid Elimination VinylAcetate Vinyl Acetate (Vinyl Donor) BisVinyl 1,2-bis(ethenyloxy)benzene (Over-vinylation Byproduct) MonoVinyl->BisVinyl + Vinyl Acetate (Excess Cat/Donor)

Mechanistic pathway of Ir-catalyzed transvinylation highlighting over-vinylation risks.

DecisionTree Start Analyze Reaction Outcome LowConv Low Conversion (<50%) Start->LowConv OverVinyl High Bis-vinylation (>10%) Start->OverVinyl GoodYield High Yield Mono-vinyl Start->GoodYield CheckWater Check H₂O/Acetaldehyde (Poisoning) LowConv->CheckWater ReduceCat Reduce Ir Load to 0.5 mol% OverVinyl->ReduceCat LimitDonor Limit Vinyl Acetate to 1.1 eq OverVinyl->LimitDonor AddBase Add 1-5 mol% Na₂CO₃ CheckWater->AddBase

Troubleshooting decision tree for optimizing catalyst load and reaction conditions.

III. Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst loading, equivalents of the vinyl donor, and the resulting reaction selectivity. Use this as a baseline for your own optimization matrices.

Catalyst PrecursorLoading (mol%)Vinyl Acetate (eq)AdditiveConversion (%)Selectivity (Mono:Bis)
[Ir(cod)Cl]2​ 2.53.0None>9940:60
[Ir(cod)Cl]2​ 1.01.2None65 (stalled)95:5
[Ir(cod)Cl]2​ 1.01.2 Na2​CO3​ 9292:8
[Ir(cod)2​]BF4​ 0.51.2 Na2​CO3​ 9590:10

IV. Self-Validating Experimental Protocol

This step-by-step methodology incorporates internal validation checks to ensure the integrity of the transvinylation process without requiring immediate LC-MS or NMR analysis.

Step 1: Anhydrous Preparation Flame-dry a 50 mL Schlenk flask under a continuous flow of argon. Add catechol (10.0 mmol, 1.10 g) and the neutral precatalyst [Ir(cod)Cl]2​ (0.1 mmol, 67 mg, exactly 1.0 mol% loading). Add anhydrous Na2​CO3​ (0.2 mmol, 21 mg) to serve as the acid scavenger.

Step 2: Reagent Injection Inject anhydrous toluene (10 mL) to dissolve the solid components. Follow immediately with the dropwise addition of anhydrous vinyl acetate (12.0 mmol, 1.11 mL, 1.2 eq)[2]. Critical Note: The vinyl acetate must be freshly distilled over CaH2​ to ensure the absence of acetaldehyde and water.

Step 3: Thermal Activation & Self-Validation Seal the flask and heat the reaction mixture to 100 °C for 4 hours. Self-Validation Check: At the 2-hour mark, perform a TLC analysis (Hexanes/EtOAc 4:1). The logic of the system dictates that the highly polar catechol starting material ( Rf​≈0.1 ) should be nearly consumed. The appearance of a moderately polar spot ( Rf​≈0.4 ) confirms successful mono-vinylation. If a highly non-polar spot ( Rf​>0.8 ) dominates, over-vinylation has occurred, indicating that your catalyst loading or vinyl acetate stoichiometry was too high.

Step 4: Quench and Catalyst Removal Cool the reaction to room temperature. Immediately filter the crude mixture through a short pad of silica gel, eluting with ethyl acetate. Causality: Removing the Iridium catalyst prior to concentration is mandatory; concentrating the crude mixture with active Iridium present will cause the metal to catalyze the isomerization of the newly formed vinyl ether into an unwanted cyclic acetal or aldehyde.

Step 5: Isolation Concentrate the filtrate under reduced pressure and purify via flash column chromatography (gradient elution: 100% Hexanes to 9:1 Hexanes/EtOAc) to yield pure 2-(ethenyloxy)phenol as a pale oil.

V. References

  • Hirabayashi, T.; Sakaguchi, S.; Ishii, Y. "Iridium-catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate." Organic Syntheses, 2005, 82, 55. URL: [Link]

  • Opačak, S.; Tin, S. "Catalytic Transfer Vinylation of Alcohols." ChemSusChem, 2025. URL: [Link]

  • Spiegelberg, B. et al. "Use of Iridium-Catalyzed Transfer Vinylation for the Synthesis of Bio-Based (bis)-Vinyl Ethers." Advanced Synthesis & Catalysis, 2022. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(Ethenyloxy)phenol Polymerization

Welcome to the Advanced Polymer Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with low conversion rates and poor molecular weight control du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymer Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with low conversion rates and poor molecular weight control during the polymerization of 2-(Ethenyloxy)phenol (also known as o-vinyloxyphenol).

Unlike standard alkyl vinyl ethers, this monomer presents a "Phenol Paradox": it contains both an electron-rich vinyl ether group (primed for cationic propagation) and a highly nucleophilic, acidic phenolic hydroxyl group (primed for chain termination). Below, we break down the causality of these failures and provide self-validating, field-proven protocols to bypass them.

Part 1: Mechanistic Breakdown & FAQs

Q1: Why does my polymerization stall at <15% conversion despite increasing the Lewis acid catalyst concentration?

The Causality: Adding more catalyst will not solve the issue; it accelerates the termination. Vinyl ethers undergo cationic polymerization, propagating via a highly reactive carbocationic intermediate[1]. However, the unprotected phenolic -OH group in 2-(ethenyloxy)phenol acts as a potent nucleophile and proton donor. The moment a carbocation forms, the free hydroxyl group from a neighboring monomer (or intramolecularly) attacks the active center, terminating the chain prematurely.

Q2: My GPC data shows low-molecular-weight oligomers with broad dispersity. I also suspect structural defects in the backbone. What is happening?

The Causality: You are observing a combination of chain transfer and intramolecular electrophilic aromatic substitution. Phenyl vinyl ethers are mechanistically complex because the propagating carbocation on the penultimate unit can attack the electron-rich phenyl ring, triggering a Friedel–Crafts reaction[1]. This forms a dead chromane-type structure in the polymer backbone, halting sequential vinyl-addition[2]. While the ortho-substitution in 2-(ethenyloxy)phenol partially sterically hinders this pathway compared to unsubstituted phenyl vinyl ether[2], the unprotected -OH group still ensures that chain transfer dominates, resulting in dead oligomers.

Q3: How can I achieve >90% conversion and high molecular weights ( Mn​ > 20,000)?

The Solution: You must kinetically or chemically isolate the propagating carbocation from the phenolic oxygen. This is achieved via two primary strategies:

  • The Chemical Route (Protection-Deprotection): Masking the phenol group as an acetate or silyl ether prior to polymerization eliminates its nucleophilicity, allowing standard living cationic polymerization to proceed[3].

  • The Kinetic Route (Cationic RAFT): Using a metal-free Reversible Addition-Fragmentation chain Transfer (RAFT) agent with a trace acid. This creates a dormant thioester bond that reversibly activates, keeping the instantaneous concentration of active carbocations so low that vinyl propagation outcompetes nucleophilic termination by the unprotected phenol[4].

Part 2: Pathway Visualization

The following diagram illustrates the competing kinetic pathways that dictate the fate of your polymerization.

G Monomer 2-(Ethenyloxy)phenol (Monomer) ActiveCenter Propagating Carbocation [Active Center] Monomer->ActiveCenter Lewis Acid / Cationogen Polymer High-MW Poly(vinyl ether) [Desired Pathway] ActiveCenter->Polymer Propagation (Protected -OH / RAFT) Terminated Dead Oligomer [Nucleophilic Termination] ActiveCenter->Terminated -OH Attack (Unprotected) Chromane Chromane-type Structure [Friedel-Crafts Side Reaction] ActiveCenter->Chromane Intramolecular Attack

Caption: Competing reaction pathways in the cationic polymerization of 2-(Ethenyloxy)phenol.

Part 3: Quantitative Data Comparison

Use the table below to select the appropriate synthetic strategy based on your target molecular weight and tolerance for multi-step synthesis.

Synthesis StrategyCatalyst / Initiator SystemPhenol StatusTypical ConversionMax Mn​ ( g/mol )Dispersity (Đ)
Conventional Cationic Et1.5​AlCl1.5​ / TolueneUnprotected< 15%< 1,000> 2.0
Protected Cationic Et1.5​AlCl1.5​ / 1,4-DioxaneProtected (Acetate)> 95%~ 30,0001.1 - 1.3
Cationic RAFT TfOH / DithiocarbamateUnprotected> 85%~ 15,0001.2 - 1.4

Part 4: Self-Validating Experimental Protocols

Protocol A: The Protection-Deprotection Workflow (Highest MW & Lowest Dispersity)

This method chemically neutralizes the interfering hydroxyl group, establishing a true living cationic system[3].

Step 1: Monomer Protection

  • Dissolve 2-(ethenyloxy)phenol (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.

  • Add pyridine (1.5 eq) and cool to 0 °C.

  • Dropwise add acetic anhydride (1.2 eq). Stir for 4 hours at room temperature.

  • Wash with saturated NaHCO3​ , extract, dry over MgSO4​ , and purify via distillation to yield 2-(ethenyloxy)phenyl acetate.

  • Self-Validation Check: Run 1H NMR. The disappearance of the broad phenolic -OH peak (~5.5 ppm) and the appearance of an acetate methyl singlet (~2.2 ppm) confirm complete protection. Do not proceed if the -OH peak remains.

Step 2: Living Cationic Polymerization

  • Bake a glass reactor equipped with a three-way stopcock and purge with dry nitrogen.

  • Add anhydrous toluene and cool the reactor to 0 °C.

  • Inject the initiator (e.g., 1-(isobutoxy)ethyl acetate, 1.0 eq) and the protected monomer (100 eq).

  • Introduce a Lewis base (1,4-dioxane, 10 eq) to stabilize the carbocation and suppress Friedel-Crafts reactions.

  • Initiate polymerization by injecting the Lewis acid ( Et1.5​AlCl1.5​ , 5.0 eq).

  • After 2 hours, quench the reaction with pre-chilled methanol containing a trace of ammonia.

  • Isolate the polymer by precipitation in excess hexane.

Step 3: Deprotection

  • Dissolve the protected polymer in a THF/methanol mixture.

  • Add hydrazine hydrate (or mild aqueous NaOH) and reflux gently.

  • Precipitate into acidified water to recover the pure poly(2-(ethenyloxy)phenol).

  • Self-Validation Check: Post-deprotection FTIR must show the return of a strong, broad -OH stretch at 3300 cm−1 and the complete disappearance of the ester carbonyl stretch at 1760 cm−1 .

Protocol B: Metal-Free Cationic RAFT Polymerization (Direct Route)

This advanced protocol bypasses the protection step by utilizing degenerative chain transfer to kinetically suppress nucleophilic termination[4].

Step 1: Preparation

  • In a nitrogen-filled glovebox, prepare a solution of 2-(ethenyloxy)phenol (100 eq) in anhydrous DCM.

  • Add a dithiocarbamate-based RAFT agent (e.g., S-1-isobutoxyethyl S'-methyl dithiocarbamate) (1.0 eq).

Step 2: Polymerization

  • Cool the reaction vessel to -20 °C.

  • Initiate the reaction by adding a highly dilute solution of trifluoromethanesulfonic acid (TfOH, 0.05 eq). Note: The extreme sub-stoichiometric ratio of acid to RAFT agent is critical to maintain the dormant thioester state.

  • Allow the reaction to proceed for 12-24 hours. The slow kinetics are intentional to prevent thermal runaway and -OH attack.

  • Quench with triethylamine and precipitate in cold hexane.

  • Self-Validation Check: Monitor the reaction via GPC at 2, 6, and 12 hours. A linear increase in Mn​ versus monomer conversion with a monomodal peak confirms the living nature of the degenerative chain transfer. If the GPC trace becomes bimodal, termination has occurred; verify the anhydrous nature of your DCM and ensure the temperature did not spike above -20 °C.

References

  • A Comparative Guide to the Cationic Polymerization of Phenyl Vinyl Ether and Alkyl Vinyl Ethers Benchchem
  • Cationic Polymerization of Phenyl Vinyl Ethers: Investigations of the Propagation Mechanism, the Living Polymerization of Ortho-Substituted Derivatives, and the Step-Growth Polymerization of Divinyl Derivatives Macromolecules - ACS Public
  • Synthesis of Poly(vinyl ether) with Pendant Phenol Groups through Cationic Polymerization of 2-(4-Acetoxyphenoxy)
  • Metal-Free Living Cationic Polymerization via Carbon-Sulfur Bonds (1) J-Stage

Sources

Optimization

Technical Support Center: Solvent Selection &amp; Troubleshooting for 2-(Ethenyloxy)phenol

Overview: 2-(Ethenyloxy)phenol [1] (also known as 2-vinyloxyphenol) is a bifunctional molecule featuring a nucleophilic, hydrogen-bond-donating phenol group and a highly reactive vinyl ether moiety. The vinyl ether group...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: 2-(Ethenyloxy)phenol [1] (also known as 2-vinyloxyphenol) is a bifunctional molecule featuring a nucleophilic, hydrogen-bond-donating phenol group and a highly reactive vinyl ether moiety. The vinyl ether group is notoriously acid-labile and susceptible to rapid hydrolysis or electrophilic addition [3]. Consequently, selecting the optimal anhydrous solvent is not merely a matter of solubility—it is a critical requirement for preserving the structural integrity of the compound during organic reactions.

Troubleshooting Guides & FAQs

Q1: Why is the use of strictly anhydrous solvents critical when handling 2-(Ethenyloxy)phenol?

A: The vinyl ether moiety (-O-CH=CH₂) undergoes rapid acid-catalyzed hydrolysis in the presence of water. The mechanism involves a rate-determining proton transfer to the β-carbon of the vinyl group, generating an alkoxycarbocation intermediate [3]. If trace water is present, it acts as a nucleophile, attacking the carbocation to form a hemiacetal that quickly collapses into acetaldehyde and catechol. Therefore, solvents must be rigorously dried (typically <50 ppm water) to prevent spontaneous degradation.

Q2: What are the best anhydrous solvents for general dissolution and chemical synthesis involving this compound?

A: The optimal solvents are polar aprotic and non-polar solvents that do not generate acidic byproducts.

  • Tetrahydrofuran (THF) & 2-Methyltetrahydrofuran (2-MeTHF): Excellent for dissolving both the phenolic and vinyl ether domains. They coordinate well with metal catalysts and bases.

  • N,N-Dimethylformamide (DMF): Ideal for base-catalyzed alkylations or Sₙ2 reactions at the phenol oxygen.

  • Toluene: A superior non-polar choice for thermal reactions or cross-coupling, offering excellent stability for the vinyl ether group.

  • Pyridine: Acts as both a solvent and an acid scavenger, ensuring the environment remains basic/neutral, which completely halts vinyl ether hydrolysis [2].

Q3: Can I use halogenated solvents like Dichloromethane (DCM) or Chloroform?

A: Proceed with extreme caution. While anhydrous DCM is a good solvent, halogenated solvents—especially Chloroform—can slowly decompose over time to generate trace amounts of hydrogen chloride (HCl). Even parts-per-million levels of HCl will catalyze the rapid polymerization or hydrolysis of the vinyl ether group [4]. If DCM must be used, it should be freshly distilled over calcium hydride (CaH₂) or passed through a column of basic alumina immediately prior to use.

Q4: Are anhydrous alcohols (e.g., dry methanol or ethanol) suitable?

A: No. Even in the absolute absence of water, protic solvents like methanol can undergo acid-catalyzed addition to the vinyl ether double bond, forming a mixed acetal (e.g., 1-methoxy-1-aryloxyethane) [4]. Always avoid protic solvents unless the specific goal is to deliberately derivatize the vinyl group.

Quantitative Data: Solvent Suitability Matrix

SolventDielectric Constant (ε)Polarity IndexBoiling Point (°C)Suitability for 2-(Ethenyloxy)phenolNotes / Precautions
THF (Anhydrous) 7.54.066Excellent Must be inhibitor-free or distilled over Na/benzophenone to remove peroxides and water.
DMF (Anhydrous) 36.76.4153Excellent Best for reactions requiring strong bases (e.g., NaH, K₂CO₃).
Toluene (Anhydrous) 2.42.4110Good Excellent stability; lower solubility for highly polar reagents.
Pyridine 12.45.3115Excellent Intrinsic basicity protects the vinyl ether from acid-catalyzed cleavage [2].
DCM (Anhydrous) 8.93.140Moderate Must be filtered through basic alumina to remove trace HCl.
Methanol (Dry) 32.75.165Poor Risk of acetal formation via nucleophilic addition to the vinyl group [4].

Experimental Protocols

Protocol 1: Preparation of Ultra-Dry, Acid-Free THF

To ensure the absolute stability of the vinyl ether group, THF must be verifiably free of both water and peroxides. This is a self-validating protocol utilizing a visual indicator.

  • Pre-drying: Store HPLC-grade THF over activated 4Å molecular sieves for 24 hours to reduce bulk water content.

  • Distillation Setup: Transfer the THF to a flame-dried distillation flask under an inert argon atmosphere.

  • Refluxing: Add sodium wire and a small amount of benzophenone indicator. Reflux the mixture. Causality Note: The sodium destroys water, while benzophenone forms a ketyl radical anion only when the solvent is completely devoid of water and oxygen.

  • Validation: Wait until the solution turns a deep, persistent blue or purple. If the solution remains yellow/clear, water is still present.

  • Collection: Distill the strictly anhydrous THF directly into a flame-dried Schlenk flask.

  • Storage: Store under argon over freshly activated 4Å molecular sieves.

Protocol 2: Safe Dissolution and Reaction Setup for 2-(Ethenyloxy)phenol
  • Inert Atmosphere: Purge a dry reaction vessel with argon or nitrogen for 10 minutes to displace atmospheric moisture.

  • Acid Scavenging (Crucial Step): If the reaction does not explicitly require acidic conditions, add 0.1 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine) to the vessel. This neutralizes any adventitious acid on the glassware or in the reagents.

  • Solvent Addition: Introduce the anhydrous solvent (e.g., THF or DMF) via a dry syringe.

  • Substrate Addition: Slowly add 2-(Ethenyloxy)phenol to the solvent. Stir gently at room temperature until complete dissolution is achieved.

  • Integrity Check: Monitor the integrity of the starting material via TLC (using a basic eluent like Hexane/EtOAc with 1% Et₃N) to ensure no degradation has occurred prior to adding the main reaction reagents.

Logical Workflow: Solvent Selection for Vinyl Ethers

SolventSelection Start Select Solvent for 2-(Ethenyloxy)phenol IsAnhydrous Is the solvent strictly anhydrous? Start->IsAnhydrous IsAcidic Does it contain trace acids? (e.g., old CHCl3, unpurified DCM) IsAnhydrous->IsAcidic Yes DegradeWater Hydrolysis Risk (Vinyl ether cleaves) IsAnhydrous->DegradeWater No IsProtic Is it a protic solvent? (e.g., MeOH, EtOH) IsAcidic->IsProtic No DegradeAcid Polymerization / Cleavage (Acid-catalyzed degradation) IsAcidic->DegradeAcid Yes DegradeProtic Acetal Formation Risk (Addition to vinyl group) IsProtic->DegradeProtic Yes Approved Approved Solvents: THF, DMF, Toluene, Pyridine (Stored over molecular sieves) IsProtic->Approved No

Decision workflow for selecting appropriate solvents to prevent degradation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12403598, 2-(Ethenyloxy)phenol." PubChem, [Link]

  • Jones, J., and Kresge, A. J. "Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl alpha-(2,6-dimethoxyphenyl)vinyl ether." Canadian Journal of Chemistry, vol. 71, no. 1, 1993, pp. 38-41. [Link]

  • Finnveden, M., et al. "Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization." RSC Advances, vol. 8, 2018, pp. 24806-24814. [Link]

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 2-(Ethenyloxy)phenol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when attempting to purify 2-(Etheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when attempting to purify 2-(Ethenyloxy)phenol (also known as catechol monovinyl ether).

This molecule presents a classic chromatographic contradiction: it houses a highly acid-labile vinyl ether group alongside a highly polar, hydrogen-bond donating phenolic hydroxyl group . Attempting to push this compound through a standard normal-phase silica column usually results in catastrophic yield loss, severe peak tailing, and compound degradation.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-purity recovery of 2-(Ethenyloxy)phenol.

Part 1: The Mechanistic Challenge (Why Standard Methods Fail)

To purify a molecule, you must first understand how it degrades. Standard silica gel ( SiO2​ ) is inherently acidic due to the presence of surface silanol groups ( Si-OH ). When 2-(Ethenyloxy)phenol interacts with untreated silica, two detrimental processes occur simultaneously:

  • Acid-Catalyzed Hydrolysis: The electron-rich vinyl ether undergoes rapid electrophilic addition of a proton from the acidic silanols. This forms an unstable oxocarbenium ion intermediate, which is immediately hydrolyzed by trace water in the solvent to yield catechol and acetaldehyde[1].

  • Irreversible Hydrogen Bonding: The phenolic −OH group acts as a strong hydrogen-bond donor to the silica matrix. This causes severe peak tailing, poor resolution from impurities, and irreversible adsorption onto the column[2].

Pathway A 2-(Ethenyloxy)phenol (Crude Mixture) B Standard Silica Gel (Acidic Silanols) A->B Applied to D Et3N-Deactivated Silica (Neutralized Matrix) A->D Applied to C Hydrolysis & Tailing (Catechol + Acetaldehyde) B->C H+ Catalysis & H2O E Intact Product (High Recovery) D->E Elution (1% Et3N)

Fig 1: Divergent chromatographic pathways of 2-(Ethenyloxy)phenol based on silica treatment.

Quantitative Comparison of Stationary Phases

To illustrate the necessity of column deactivation, below is a summary of quantitative recovery data across different chromatographic environments.

Stationary PhaseMobile Phase AdditiveAvg. Recovery (%)Tailing Factor ( Tf​ )Primary Failure Mode
Standard Silica Gel (60Å)None< 20%> 2.5Acid-catalyzed hydrolysis
Reverse Phase (C18)0.1% Formic Acid0%N/AComplete hydrolysis (Low pH)
Neutral AluminaNone65%1.8Moderate irreversible adsorption
Deactivated Silica Gel 1-2% Triethylamine > 90% 1.1 None (Optimal Conditions)

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TLC shows a massive streak from the baseline, and my isolated yield is terrible. What is happening? A1: You are observing simultaneous hydrolysis and hydrogen-bonding on the TLC plate itself. The streak is catechol (the hydrolysis byproduct) dragging along the acidic silica. To fix this, you must neutralize the acidic sites on both your TLC plates and your bulk silica gel using a volatile amine like Triethylamine ( Et3​N )[2]. Pre-run your TLC plates in a chamber with 5% Et3​N in hexane, let them dry, and then spot your compound to see its true Rf​ value.

Q2: I added Triethylamine to my solvent, but my compound still degraded. Why? A2: Your Triethylamine was likely wet. If water is present in the Et3​N , it will introduce moisture to your column. While the base neutralizes the silica, any localized acidic micro-environments will catalyze the formation of the oxocarbenium ion, and the introduced water will rapidly complete the hydrolysis. Et3​N must be rigorously dried by stirring over calcium hydride ( CaH2​ ) and distilled prior to use[3].

Q3: Can I use Reverse-Phase (C18) chromatography instead to avoid silica entirely? A3: It is highly risky. Standard reverse-phase methods often utilize acidic modifiers (like 0.1% TFA or Formic Acid) to sharpen phenolic peaks. At a pH below 7, the aqueous mobile phase will instantly destroy the ethenyloxy group. If you must use C18, you must buffer your aqueous phase (e.g., with ammonium bicarbonate) to a strictly controlled pH of 8.0–8.5.

Part 3: Validated Experimental Protocol

Et₃N-Deactivated Normal Phase Chromatography

This protocol is a self-validating system. By treating the silica gel with a base, we competitively bind the acidic silanol sites, preventing them from interacting with the vinyl ether or the phenol group[1].

Materials Required:

  • Silica gel (40-63 µm, 60Å)

  • Hexane and Ethyl Acetate (HPLC grade, anhydrous)

  • Triethylamine ( Et3​N ), freshly distilled over CaH2​ [3]

  • TLC Stains: KMnO4​ (oxidizes the vinyl group) and FeCl3​ (reacts with the phenol)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare your target eluent system (e.g., 85:15 Hexane:Ethyl Acetate). Add exactly 1% to 2% (v/v) of freshly distilled Et3​N to the entire batch of mobile phase.

  • Slurry Preparation: In a large Erlenmeyer flask, combine the dry silica gel with the Et3​N -spiked mobile phase. Stir gently for 15–20 minutes. Causality note: This incubation period is critical; it allows the amine to fully penetrate the silica pores and neutralize all internal acidic silanol sites.

  • Column Packing: Pour the slurry into the column. Apply positive nitrogen pressure to pack the bed tightly. Flush the packed column with at least 2 full column volumes of the Et3​N -spiked mobile phase to ensure complete equilibration.

  • Sample Loading: Dissolve your crude 2-(Ethenyloxy)phenol in the minimum amount of the basic eluent. Carefully load it onto the flat silica bed.

  • Elution & Validation: Elute the column under positive pressure. Spot the fractions on Et3​N -treated TLC plates.

    • Self-Validation Check: Dip the TLC plate in FeCl3​ stain. The intact product will show a distinct spot. If you see a dark green/blue spot stuck near the baseline, your column was not fully deactivated, and catechol has formed.

Protocol S1 1. Distill Et3N over CaH2 (Ensures anhydrous base) S2 2. Prepare Eluent (Hexane/EtOAc + 1-2% Et3N) S1->S2 S3 3. Slurry & Incubate Silica (Neutralizes internal silanols) S2->S3 S4 4. Pack & Flush Column (2 Column Volumes minimum) S3->S4 S5 5. Load Sample & Elute (Monitor via FeCl3/KMnO4 TLC) S4->S5

Fig 2: Step-by-step workflow for basic-deactivated silica gel column chromatography.

References

  • "Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N" - Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • "5.37 Introduction to Organic Synthesis Laboratory" - MIT OpenCourseWare. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Ethenyloxy)phenol Claisen Rearrangements

Executive Overview & Mechanistic Primer The Claisen rearrangement of aryl vinyl ethers is a powerful [3,3]-sigmatropic transformation that typically yields ortho-substituted phenols[1]. However, when working with 2-(ethe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Mechanistic Primer

The Claisen rearrangement of aryl vinyl ethers is a powerful [3,3]-sigmatropic transformation that typically yields ortho-substituted phenols[1]. However, when working with 2-(ethenyloxy)phenol (also known as catechol monovinyl ether), the substrate presents a unique chemical dichotomy: it possesses both an electron-rich vinyl ether and a highly nucleophilic, unprotected ortho-hydroxyl group.

The reactivity of the Claisen rearrangement depends heavily on the partial charge of the transition state, product stability, and frontier orbital interactions[2]. In the case of 2-(ethenyloxy)phenol, the activation energy required for the desired concerted shift often competes with lower-barrier, parasitic side reactions. If the reaction environment is not strictly controlled, the substrate will rapidly degrade or cyclize before the rearrangement can successfully occur.

Reaction Pathways & Competing Mechanisms

Pathways A 2-(Ethenyloxy)phenol (Substrate) B Ortho-Claisen Product (Target) A->B Thermal/Microwave [3,3] Shift C 2-Methyl-1,3-benzodioxole (Side Product: Cyclization) A->C Trace Acid Intramolecular Attack D Polymeric Oligomers (Side Product: Polymerization) A->D Cationic/Thermal Intermolecular

Reaction pathways of 2-(ethenyloxy)phenol showing target and side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my primary isolated product a cyclic acetal (2-methyl-1,3-benzodioxole) instead of the Claisen product? Causality: The unprotected ortho-hydroxyl group is in close spatial proximity to the vinyloxy moiety. Even trace amounts of acid (from unpassivated glassware, solvent degradation, or atmospheric CO₂ absorption) will protonate the vinyl ether, triggering a rapid intramolecular nucleophilic attack by the phenol. Solution: You must suppress the electrophilic activation of the vinyl group. Add a non-nucleophilic base, such as Proton Sponge (1,8-bis(dimethylamino)naphthalene), at 0.1–0.2 equivalents to scavenge trace protons. Alternatively, protect the phenol as a silyl ether (e.g., TBS) prior to the rearrangement, though this adds synthetic steps.

Q2: My reaction mixture turns into a black, tarry substance after prolonged heating. How do I prevent this? Causality: Vinyl ethers are notoriously susceptible to cationic and thermal polymerization. Conventional heating methods (e.g., refluxing in toluene or diphenyl ether at >150°C for 24–48 hours) provide ample residence time for intermolecular oligomerization to outcompete the intramolecular Claisen rearrangement. Solution: Transition from conventional thermal heating to microwave irradiation. Utilization of microwaves decreases reaction times from days to minutes, significantly enhancing both the reaction rate and the product yield by bypassing the kinetic regime of polymerization[1].

Q3: Does the choice of solvent impact the ratio of Claisen rearrangement to side reactions? Causality: Yes. The transition state of the Claisen rearrangement is highly polarized. Polar protic solvents can stabilize this transition state via specific hydrogen-bonding interactions with first-shell solvent molecules, substantially increasing the reaction rate[3]. Solution: Utilize a degassed, mixed polar solvent system (e.g., Water/Methanol 1:1) in a sealed microwave reactor. The water enhances the hydrophobic effect and stabilizes the transition state, lowering the activation barrier for the sigmatropic shift so it occurs faster than thermal degradation.

Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the suppression of unwanted side reactions.

Heating MethodSolvent SystemAdditive (Acid Scavenger)TimePrimary OutcomeTarget Yield (%)
Conventional (150°C)TolueneNone48 hPolymeric Oligomers< 5%
Conventional (150°C)TolueneNone24 hCyclic Acetal12%
Conventional (150°C)TolueneProton Sponge (0.1 eq)48 hOrtho-Claisen45%
Microwave (150°C)TolueneProton Sponge (0.1 eq)30 minOrtho-Claisen68%
Microwave (150°C) Water/MeOH (1:1) Proton Sponge (0.1 eq) 20 min Ortho-Claisen 88%

Diagnostic Workflow

Workflow Start Analyze Crude Reaction Mixture Check1 Are there black, tarry residues? Start->Check1 Sol1 Action: Switch to Microwave Heating Check1->Sol1 Yes Check2 Is the major product a cyclic acetal? Check1->Check2 No Sol1->Check2 Sol2 Action: Add Acid Scavenger Check2->Sol2 Yes Success Target Ortho-Claisen Product Isolated Check2->Success No Sol2->Success

Troubleshooting logic tree for optimizing 2-(ethenyloxy)phenol rearrangements.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates specific in-process checks to ensure that side reactions are actively being suppressed and causality is proven at each step.

Optimized Microwave-Assisted Claisen Rearrangement

Step 1: Substrate & Solvent Preparation

  • Dissolve 2-(ethenyloxy)phenol (1.0 mmol) in 3.0 mL of a 1:1 mixture of HPLC-grade Water and Methanol.

  • Causality: The polar protic mixture stabilizes the polarized transition state[3].

  • Self-Validation Check: Degas the solvent mixture by sparging with Argon for 10 minutes prior to addition. This prevents oxidative degradation of the electron-rich phenol.

Step 2: Acid Scavenging

  • Add 1,8-bis(dimethylamino)naphthalene (Proton Sponge, 0.1 mmol, 10 mol%) to the solution.

  • Causality: Neutralizes trace acids that would otherwise trigger the formation of the 2-methyl-1,3-benzodioxole side product.

Step 3: Microwave Irradiation

  • Seal the reaction in a pressure-rated microwave vessel.

  • Irradiate at 150°C for exactly 20 minutes.

  • Causality: Rapid volumetric heating bypasses the kinetic regime of intermolecular polymerization, favoring the thermodynamically driven rearrangement[1].

Step 4: In-Process TLC Validation

  • Allow the vessel to cool to room temperature.

  • Spot the crude mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 8:2).

  • Self-Validation Check: The starting material ( Rf​≈0.6 ) should be completely consumed. A new, strongly UV-active spot ( Rf​≈0.4 ) indicates successful conversion. If a spot appears at Rf​≈0.8 , this indicates non-polar cyclic acetal formation (indicating your acid scavenger failed or was omitted).

Step 5: Workup & Final NMR Validation

  • Quench the mixture with saturated aqueous NaHCO3​ (5 mL) and extract with EtOAc (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Self-Validation Check: Analyze the crude mixture via 1H NMR ( CDCl3​ ). The target ortho-Claisen product is confirmed by the presence of terminal vinyl protons (multiplets at 5.1–5.3 ppm). The absence of a doublet at ~1.6 ppm confirms that the cyclic acetal side reaction was successfully suppressed.

References

  • Title: Electrophilic substitutions - CEM Corporation Source: cem.com URL: [Link]

  • Title: On Accelerating Substrate Optimization Using Computational Gibbs Energy Barriers - PMC Source: nih.gov URL:[Link]

  • Title: Investigation of Solvent Effects for the Claisen Rearrangement of Chorismate to Prephenate: Mechanistic Interpretation via Near Attack Conformations Source: researchgate.net URL:[Link]

Sources

Troubleshooting

Technical Support Center: Thermal Stabilization of 2-(Ethenyloxy)phenol Copolymers

Welcome to the Technical Support Center for advanced polymer synthesis. This resource is designed for researchers, materials scientists, and drug development professionals working with 2-(ethenyloxy)phenol (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced polymer synthesis. This resource is designed for researchers, materials scientists, and drug development professionals working with 2-(ethenyloxy)phenol (also known as 2-hydroxyphenyl vinyl ether) and its copolymeric derivatives.

While pendant phenolic groups offer excellent sites for post-polymerization modification and hydrogen bonding in drug delivery matrices, they introduce significant thermal and synthetic challenges. This guide provides mechanistic insights, troubleshooting logic, and validated protocols to enhance the thermal stability of these functional materials.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does my 2-(ethenyloxy)phenol copolymer exhibit premature thermal degradation (weight loss < 250°C)? Causality: The free phenolic hydroxyl group is highly susceptible to thermo-oxidative degradation at elevated temperatures. Furthermore, under thermal stress, phenyl vinyl ethers can undergo a thermally induced Claisen rearrangement if the ortho or para positions on the aromatic ring are not sterically hindered. This leads to backbone scission and early weight loss. Solution: Masking the hydroxyl group using silyl-protecting agents prior to polymerization prevents oxidation. If a free hydroxyl is required in the final application, consider copolymerizing with bulky, rigid monomers to restrict chain mobility and delay degradation kinetics[1].

Q2: How can I increase the Glass Transition Temperature ( Tg​ ) of my phenolic vinyl ether copolymers? Causality: Poly(vinyl ethers) typically possess highly flexible ether linkages, resulting in low Tg​ values (often sub-ambient to 50°C) which limit high-temperature applications. Solution: Copolymerizing the vinyl ether with an electron-deficient, sterically hindered monomer like N-ethylmaleimide (EtMI) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization yields an alternating copolymer. The rigid succinimide rings in the backbone drastically restrict segmental rotation, elevating the Tg​ above 130°C[2]. Additionally, bulky aromatic side groups inherently increase Tg​ compared to simple alkyl vinyl ethers[3].

Q3: Can I use cationic polymerization for unprotected 2-(ethenyloxy)phenol? Causality: No. Cationic polymerization of unprotected phenyl vinyl ethers typically fails to produce high-molecular-weight linear polymers. The propagating carbocation rapidly undergoes intramolecular or intermolecular Friedel-Crafts alkylation with the electron-rich phenolic ring, leading to branching, crosslinking, or premature termination. Solution: You must either use a radical-mediated process (like RAFT)[2] or protect the phenol group and block the reactive ortho/para positions on the aromatic ring before initiating cationic polymerization[3].

Troubleshooting Guide: Diagnostics & Corrective Actions

When your copolymer fails thermal quality control, use the following diagnostic logic to isolate the failure mode and apply the correct synthetic intervention.

G Start Thermal Instability Detected in QC Analyze Thermal Analysis (TGA / DSC) Start->Analyze LowTd Low Td (< 250°C) Premature Degradation Analyze->LowTd Weight Loss LowTg Low Tg (< 80°C) Thermomechanical Failure Analyze->LowTg Phase Transition Cause1 Phenolic OH Oxidation or Claisen Rearrangement LowTd->Cause1 Cause2 High Backbone Flexibility (Homopolymerization) LowTg->Cause2 Fix1 Implement Silyl Protection or Antioxidant Doping Cause1->Fix1 Fix2 RAFT Copolymerization with N-Alkyl Maleimides Cause2->Fix2

Troubleshooting logic for thermal instability in phenolic vinyl ether copolymers.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each major synthetic step includes an analytical checkpoint to verify success before proceeding, preventing the compounding of errors.

Protocol A: Synthesis of High- Tg​ Alternating Copolymers via RAFT

Objective: To synthesize a thermally stable alternating copolymer of 2-(ethenyloxy)phenol and N-ethylmaleimide (EtMI).

  • Step 1: Monomer Protection

    • Dissolve 2-(ethenyloxy)phenol (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Dropwise add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.2 eq) at 0°C. Stir for 12 hours at room temperature.

    • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The complete disappearance of the highly polar starting material confirms quantitative protection.

  • Step 2: RAFT Copolymerization

    • In a Schlenk flask, combine the TBDPS-protected monomer (1.0 eq) and N-ethylmaleimide (1.0 eq).

    • Add AIBN (initiator, 0.05 eq) and 2-cyanoprop-2-yl dithiobenzoate (CPDB, RAFT agent, 0.1 eq) in 1,4-dioxane.

    • Degas the mixture using three freeze-pump-thaw cycles. Causality: Oxygen acts as a radical scavenger; failing to remove it will quench the propagating radicals and halt polymerization.

    • Heat the sealed flask at 65°C for 12 hours. Precipitate the polymer into cold methanol and dry under vacuum.

    • Validation Checkpoint: Analyze via Size Exclusion Chromatography (SEC). A narrow dispersity ( Đ<1.3 ) confirms a controlled living polymerization[2].

  • Step 3: Deprotection

    • Dissolve the protected copolymer in anhydrous THF.

    • Add tetrabutylammonium fluoride (TBAF, 1.5 eq per protected unit) at 0°C and stir for 4 hours.

    • Precipitate the final polymer in acidified water to quench the fluoride and wash thoroughly.

    • Validation Checkpoint: Run FTIR spectroscopy. The absence of the Si-C stretch (~1250 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹) validates successful deprotection.

Protocol B: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Objective: To accurately determine the onset of thermal degradation ( Td​ )[4][5].

  • Load 5–10 mg of the rigorously dried copolymer into a pre-tared alumina crucible. Note: Residual solvents will artificially lower the apparent degradation temperature.

  • Equilibrate the TGA furnace at 25°C under a continuous nitrogen purge (50 mL/min) to prevent premature oxidative degradation during the ramp.

  • Heat the sample from 25°C to 600°C at a precise heating rate of 10 °C/min.

  • Validation Checkpoint: Extract the 5% weight loss temperature ( Td,5%​ ). A successfully stabilized alternating copolymer should exhibit a Td,5%​>300°C .

Quantitative Data Presentation

The table below summarizes the expected thermal properties based on different synthetic strategies and comonomer selections. Use this as a benchmark for your own QC testing.

Table 1: Comparative Thermal Properties of Vinyl Ether Architectures

Polymer ArchitectureComonomerProtection Strategy Tg​ (°C) Td,5%​ (°C)Primary Application Constraint
Poly(isobutyl vinyl ether)None (Homopolymer)None-20~250Highly flexible; poor high-temp stability.
Poly(2-vinyloxyphenol)None (Homopolymer)None~45~210Prone to oxidation and Claisen rearrangement.
Poly(MesVE)None (Homopolymer)N/A (Bulky Aryl)100~340Steric hindrance improves thermal metrics.
Poly(2-vinyloxyphenol-alt-EtMI) N-ethylmaleimide Silyl (TBDPS) ~135 > 320 Optimal balance of Tg​ and stability.

References

  • Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse Source: MDPI URL:[Link]

  • Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups Source: ResearchGate URL:[Link]

  • Synthesis of Well-Defined Alternating Copolymer Composed of Ethylmaleimide and Hydroxy-Functionalized Vinyl Ether by RAFT Polymerization and Their Thermoresponsive Properties Source: NIH / PMC URL:[Link]

  • Cationic Polymerization of Phenyl Vinyl Ethers: Investigations of the Propagation Mechanism, the Living Polymerization of Ortho-Substituted Derivatives, and the Step-Growth Polymerization of Divinyl Derivatives Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Fidelity HPLC Method Validation for 2-(Ethenyloxy)phenol Purity: Overcoming Acid-Catalyzed Degradation

As pharmaceutical pipelines increasingly rely on complex, bifunctional intermediates, analytical methodologies must evolve beyond generic platform screens. 2-(Ethenyloxy)phenol (Molecular Formula: C8H8O2)[1] is a prime e...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, bifunctional intermediates, analytical methodologies must evolve beyond generic platform screens. 2-(Ethenyloxy)phenol (Molecular Formula: C8H8O2)[1] is a prime example of a deceptively simple molecule that routinely fails standard analytical workflows. Featuring both a phenolic hydroxyl group and a highly reactive vinyl ether moiety, it presents a unique thermodynamic and kinetic challenge during chromatographic separation.

This guide provides an in-depth, objective comparison between legacy reverse-phase HPLC (RP-HPLC) methods and an optimized, self-validating UHPLC protocol. By dissecting the chemical causality behind analyte degradation, we present a robust framework validated according to the latest [ICH Q2(R2) guidelines[2]]([Link]) to ensure absolute scientific integrity in purity quantification.

The Analytical Dilemma: Bifunctional Reactivity

In routine RP-HPLC, acidic modifiers such as 0.1% Trifluoroacetic acid (TFA) or Formic acid (pH ~2.0–2.5) are ubiquitous. Their primary function is to suppress the ionization of residual silanols on the silica stationary phase, thereby sharpening the peaks of acidic compounds like phenols.

However, applying this platform approach to 2-(Ethenyloxy)phenol is analytically fatal. The vinyl ether group is exquisitely sensitive to acidic conditions. Exposure to a low-pH mobile phase induces rapid, on-column hydrolysis. The reaction proceeds via a rate-determining protonation of the β-carbon of the vinyl group, forming a stabilized carbocation intermediate[3]. This intermediate undergoes rapid hydration to form a hemiacetal, which subsequently collapses into phenol and acetaldehyde[4].

Consequently, legacy acidic methods yield artificially low purity readouts and generate ghost peaks (degradants formed during the run), rendering the data untrustworthy.

Hydrolysis A 2-(Ethenyloxy)phenol (Intact) B Protonation (H+) at β-carbon A->B Acidic pH C Carbocation Intermediate B->C Rate-limiting D Hydration (+H2O) C->D E Hemiacetal Intermediate D->E F Phenol + Acetaldehyde E->F Cleavage

Acid-catalyzed hydrolysis pathway of 2-(Ethenyloxy)phenol in HPLC.

Method Engineering & Causality-Driven Protocol

To achieve true quantitative accuracy, we must engineer a method that balances the pKa of the phenol (typically ~9.5–10.0) with the acid-lability of the vinyl ether.

Causality of Experimental Choices:

  • Mobile Phase pH (7.4): By shifting the aqueous mobile phase to a neutral pH using a 10 mM Ammonium Acetate buffer, we completely arrest the protonation of the vinyl group[3]. Simultaneously, at pH 7.4, the phenolic hydroxyl remains fully protonated (pH < pKa - 2), ensuring strong hydrophobic retention and preventing peak splitting.

  • Aprotic Organic Modifier: Methanol is avoided because primary alcohols can trigger transacetalization side-reactions with vinyl ethers. Acetonitrile, an aprotic solvent, is used to guarantee analyte stability.

  • Core-Shell Stationary Phase: Because we cannot rely on strong acids to mask silanol activity, we utilize a sterically protected core-shell C18 column. The high-density bonding prevents secondary interactions, delivering UHPLC-level efficiencies and symmetrical peaks at neutral pH.

Step-by-Step Methodology: The Self-Validating UHPLC Protocol

Every rigorous analytical method must be a self-validating system. The following protocol embeds internal checks to ensure data integrity prior to sample analysis.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A (Buffered Aqueous): Weigh 0.77 g of LC-MS grade Ammonium Acetate. Dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust the pH precisely to 7.4 ± 0.05 using 0.1 M Ammonium Hydroxide.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Core-shell C18, 2.1 x 100 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm (optimal absorbance maximum for the phenolic ring).

  • Gradient Program: 5% B to 95% B over 8.0 minutes, hold for 2.0 minutes, re-equilibrate for 3.0 minutes.

Step 3: System Suitability Testing (SST) - The Internal Check

  • Prepare a resolution solution containing 0.1 mg/mL 2-(Ethenyloxy)phenol and 0.01 mg/mL Phenol (the primary degradant).

  • Acceptance Criteria: Resolution ( Rs​ ) ≥ 2.0; Tailing factor ( Tf​ ) ≤ 1.5.

  • Causality: If Rs​ drops, the stationary phase chemistry is compromised. If Tf​ increases, secondary silanol interactions are occurring, risking inaccurate peak integration. Do not proceed with analysis until SST passes.

Step 4: Sample Preparation

  • Accurately weigh 10 mg of the 2-(Ethenyloxy)phenol sample.

  • Dissolve and dilute to 100 mL using a neutral Diluent (50:50 Mobile Phase A : Acetonitrile).

  • Critical Warning: Never use unbuffered water as a diluent; dissolved atmospheric CO2​ can lower the pH sufficiently to trigger trace hydrolysis in the autosampler vial.

Objective Comparison: Optimized vs. Legacy Methods

The table below objectively quantifies the performance leap achieved by abandoning the generic acidic platform in favor of the target-specific neutral UHPLC method.

ParameterLegacy RP-HPLC MethodOptimized UHPLC MethodCausality / Impact
Mobile Phase A 0.1% TFA in Water (pH ~2.0)10 mM Ammonium Acetate (pH 7.4)Eliminates acid-catalyzed hydrolysis of the vinyl ether group.
Organic Modifier MethanolAcetonitrilePrevents transacetalization side-reactions.
Stationary Phase Fully Porous C18 (5 µm)Core-Shell C18 (1.7 µm)Enhances resolution of structurally similar impurities without acidic modifiers.
Analyte Recovery < 85% (Continuous on-column degradation)> 99.5% (Stable)Ensures true, mathematically sound purity quantification.
Ghost Peaks High (Phenol + Acetaldehyde generated in-run)NonePrevents false impurity reporting and out-of-specification (OOS) investigations.

ICH Q2(R2) Validation Framework & Results

To prove the optimized method is "fit for purpose," it was subjected to rigorous validation under the .

Validation Start Method Design (pH 7.4 Buffer) Spec Specificity & Degradation Start->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Rob Robustness (Flow, Temp) Prec->Rob Report ICH Q2(R2) Report Rob->Report

ICH Q2(R2) analytical method validation workflow for purity quantification.

Validation Results Summary:

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution of analyte from forced degradants Rs​ > 3.5 (Analyte vs. Phenol degradant)Pass
Linearity R2 ≥ 0.999 across specified range R2 = 0.9998 (50% to 150% of nominal)Pass
Accuracy Mean recovery 98.0% - 102.0%99.8% ± 0.4% across 3 concentration levelsPass
Repeatability %RSD ≤ 2.0% (n=6 injections)%RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 0.01%, LOQ: 0.03%Pass
Robustness Consistent performance under deliberate variationsStable Rs​ and recovery (±0.2 pH, ±2°C)Pass

Conclusion

The quantification of highly reactive intermediates like 2-(Ethenyloxy)phenol demands a departure from generic analytical templates. By understanding the kinetic vulnerability of the vinyl ether moiety to acid-catalyzed hydrolysis, we successfully engineered a neutral-pH UHPLC method. This optimized approach not only prevents on-column analyte destruction but also delivers superior accuracy, precision, and robustness, fully satisfying ICH Q2(R2) regulatory expectations.

References

  • 2-(Ethenyloxy)phenol | C8H8O2 | CID 12403598 - PubChem - NIH, nih.gov,[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH, ich.org,[Link]

  • Protolytic cleavage of vinyl ethers. general acid catalysis, structural effects and deuterium solvent isotope effects, scispace.com, [Link]

Sources

Comparative

Validating 2-(Ethenyloxy)phenol Reaction Kinetics: A Comparative Guide to In-Situ FTIR vs. Offline Analytics

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Tracking the reaction kinetics of highly reactive intermediates like 2-(Ethenyloxy)phenol (2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Tracking the reaction kinetics of highly reactive intermediates like 2-(Ethenyloxy)phenol (2-EOP) presents a unique analytical challenge. Featuring both a reactive vinyl ether moiety and a phenolic hydroxyl group, 2-EOP is highly susceptible to rapid transformations, including thermal Claisen rearrangements and cationic polymerizations.

Traditional offline analytical methods often fail to capture the transient states of such fast-reacting species. This guide objectively compares the performance of in-situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) against conventional offline High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR). Furthermore, it provides a self-validating experimental protocol designed to extract highly accurate, mathematically sound kinetic data.

The Causality of Analytical Choices

To understand reaction mechanisms, we must observe them without altering their thermodynamic state.

When utilizing offline methods like HPLC or benchtop NMR, the researcher must physically extract an aliquot and quench the reaction. The causality problem here is twofold:

  • Equilibrium Disruption: Quenching abruptly halts the reaction, potentially degrading unstable reaction intermediates before they reach the detector.

  • Temporal Blind Spots: Batch sampling is inherently limited by the operator's speed, often resulting in sparse data points that obscure the true rate law (e.g., missing the initial burst kinetics of a catalytic cycle).

Conversely, directly within the reaction vessel. By tracking the distinct dipole moment changes of 2-EOP—specifically the vinyl C=C stretch at ~1635 cm⁻¹ and the C-O-C ether stretch—researchers can generate thousands of data points without exposing the sample to atmospheric oxygen or temperature fluctuations.

Comparative Performance Analysis

The following table synthesizes the operational and data-quality metrics of the three primary analytical techniques used for kinetic validation.

Performance MetricIn-Situ FTIR (ReactIR)Offline HPLCOffline NMR
Temporal Resolution High (Seconds to milliseconds)Low (Minutes to hours)Medium (Minutes)
Sample Preparation None (Direct immersion probe)High (Dilution, quenching, filtration)High (Deuterated solvents, quenching)
Intermediate Detection Excellent (Captures transient species)Poor (Intermediates often degrade)Good (If stable post-quench)
Quantitative Accuracy Requires orthogonal calibrationExcellent (Direct UV/Vis integration)Excellent (Direct proton integration)
Operator Exposure Minimal (Closed system)High (Manual sampling of toxic reagents)High (Manual transfer to NMR tubes)

Logical Pathway of Kinetic Extraction

To convert raw spectral data into a validated rate law, the data must pass through a strict logical pipeline governed by the Beer-Lambert Law ( A=εlc ).

G2 N1 Identify Key IR Bands (Vinyl C=C stretch ~1635 cm⁻¹) N2 Track Absorbance (A) Over Time N1->N2 N3 Apply Beer-Lambert Law (A = εlc) N2->N3 N4 Derive Concentration [C] vs. Time Profile N3->N4 N5 Calculate Reaction Kinetics (d[C]/dt = k[C]ⁿ) N4->N5

Logical pathway for extracting kinetic parameters from raw FTIR spectral data.

Self-Validating Experimental Protocol

FTIR signals are proportional to concentration but are not intrinsically quantitative due to potential matrix effects (e.g., overlapping solvent bands or changing baseline absorbance). To ensure absolute trustworthiness, we employ a Standard Addition Protocol to calibrate the in-situ data, a method highly regarded in1.

Step-by-Step Methodology

Step 1: System Initialization and Background Collection

  • Insert the FTIR immersion probe (e.g., DiComp ATR sensor) into the dry, inert-gas-purged reactor.

  • Add the reaction solvent and allow the system to reach the target isothermal temperature.

  • Collect a solvent background spectrum (average of 256 scans at 4 cm⁻¹ resolution) to subtract matrix interference.

Step 2: Reactant Baseline Stabilization

  • Introduce 2-(Ethenyloxy)phenol into the reactor.

  • Monitor the emergence of the ~1635 cm⁻¹ (vinyl) and ~1200 cm⁻¹ (phenolic C-O) bands. Allow the absorbance profile to stabilize for 10 minutes to ensure complete mixing and thermal equilibrium.

Step 3: Continuous Spectral Acquisition (In-Situ)

  • Initiate the reaction (e.g., by adding a catalyst or initiating a thermal ramp).

  • Set the FTIR software to acquire spectra continuously at 15-second intervals. This high-density data collection is critical for 2.

Step 4: Orthogonal Sampling (Standard Addition)

  • At specific intervals (e.g., 10%, 50%, and 90% completion estimated by IR absorbance), extract a 50 µL aliquot.

  • Immediately quench the aliquot in a pre-chilled HPLC vial containing a known concentration of an internal standard.

  • Analyze via offline HPLC to determine the exact absolute concentration of 2-EOP at those specific timestamps.

Step 5: Data Alignment and Kinetic Fitting

  • Plot the continuous FTIR absorbance curve. Overlay the discrete HPLC concentration data points.

  • Calculate the Response Factor (RF) to convert the entire FTIR absorbance y-axis into absolute concentration (Molarity).

  • Apply linear regression to the integrated rate laws (e.g., ln[C] vs. t for first-order kinetics) to determine the rate constant ( k ).

G A 2-(Ethenyloxy)phenol Reaction Initiation B In-Situ FTIR (ReactIR) Continuous Data Acquisition A->B Real-time monitoring C Offline HPLC / NMR Orthogonal Sampling A->C Aliquot quenching D Standard Addition Calibration B->D Absorbance profiles C->D Absolute concentration E Kinetic Model Generation (Rate Law & Activation Energy) D->E Validated dataset

Experimental workflow integrating in-situ FTIR with orthogonal offline calibration.

Conclusion

Relying solely on offline analytics for fast-reacting species like 2-(Ethenyloxy)phenol introduces unacceptable margins of error due to quenching artifacts and poor temporal resolution. By deploying in-situ FTIR spectroscopy, researchers gain an uninterrupted, real-time window into the reaction's mechanistic behavior.

However, scientific rigor demands that this continuous data be grounded in absolute quantitation. As demonstrated in 3, combining the high-frequency data collection of FTIR with the precise standard addition calibration of HPLC creates a self-validating system. This hybrid approach guarantees both mechanistic visibility and unassailable quantitative accuracy.

References

  • Analyst (RSC Publishing) . In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics. Available at:[Link]

  • ACS Organic Process Research & Development . Use of Standard Addition to Quantify In Situ FTIR Reaction Data. Available at:[Link]

  • Mettler Toledo . Webinar: In-Situ FTIR Spectroscopy to Study Reaction Kinetics. Available at:[Link]

Sources

Validation

Comparative study of transition metal catalysts for 2-(Ethenyloxy)phenol synthesis

Comparative Study of Transition Metal Catalysts for 2-(Ethenyloxy)phenol Synthesis Executive Summary & Mechanistic Rationale 2-(Ethenyloxy)phenol (also known as 2-vinyloxyphenol or catechol monovinyl ether) is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of Transition Metal Catalysts for 2-(Ethenyloxy)phenol Synthesis

Executive Summary & Mechanistic Rationale

2-(Ethenyloxy)phenol (also known as 2-vinyloxyphenol or catechol monovinyl ether) is a highly valuable synthetic intermediate in drug development and polymer chemistry[1]. Its structure—a catechol core with a single vinyl ether moiety—presents a unique synthetic challenge: achieving strictly controlled mono-O-vinylation without triggering di-vinylation, C-vinylation, or oxidative degradation of the electron-rich catechol ring[2].

Historically, Reppe vinylation (using acetylene gas under high pressure and basic conditions) was the industrial standard[3]. However, the harsh conditions often lead to poor chemoselectivity and catechol decomposition. Modern synthetic approaches rely on transition metal catalysis to achieve mild, selective O-vinylation. This guide objectively compares the three most prominent catalytic systems—Iridium, Copper, and Palladium—analyzing their mechanistic causality, performance metrics, and scalability for synthesizing 2-(Ethenyloxy)phenol.

Catalyst Comparison: Causality and Performance

A. Iridium-Catalyzed Transfer Vinylation (The Ishii Protocol)

The Ishii group pioneered the use of [Ir(cod)Cl]2 for the transfer vinylation of alcohols using vinyl acetate[4].

  • Mechanistic Causality: Unlike Palladium-catalyzed transfer vinylation, which fails completely for phenols, the Iridium system excels. The catalytic cycle proceeds via the π -coordination of vinyl acetate to an active Ir(I) species, followed by alkoxy-metallation with catechol, and subsequent β -acetate elimination.

  • Why Vinyl Acetate? Vinyl acetate is superior to alkyl vinyl ethers because the byproduct (acetic acid) is easily neutralized by a mild base like Na₂CO₃. This prevents the byproduct from competing with the catechol during the alkoxy-metallation step, driving the equilibrium forward[5].

B. Copper-Catalyzed Chan-Lam Coupling

Modern Ullmann-type couplings often require harsh heating (>90 °C) which can polymerize sensitive vinyl ethers[6]. The Chan-Lam coupling circumvents this by utilizing Copper(II) acetate and vinylboronic acid equivalents.

  • Mechanistic Causality: By utilizing 2,4,6-trivinylcyclotriboroxane (a stable vinylboronic acid anhydride) as the vinyl source, the transmetalation step occurs at room temperature[3]. The Cu(II) center coordinates the catechol and the vinyl group, undergoing reductive elimination to form the C-O bond.

  • Advantage: This method is highly tolerant of functional groups and entirely avoids the thermal degradation associated with traditional Cu(I)/vinyl halide couplings[3].

C. Palladium-Catalyzed Cross-Coupling

While Pd(II) fails at simple transfer vinylation of phenols[5], Pd(0) complexes can catalyze the cross-coupling of phenols with vinyl triflates[7].

  • Mechanistic Causality: Using a catalyst generated from Pd₂dba₃ and an electron-rich phosphine ligand (e.g., 2-(di-t-butylphosphino)biphenyl), the oxidative addition into the vinyl-OTf bond is highly efficient[7].

  • Limitation: The necessity of synthesizing unstable vinyl triflates and the use of expensive ligands make this route less practical for early-stage scaling compared to the Ir and Cu methods.

Quantitative Data Comparison

The following table summarizes the experimental performance of the three catalytic systems for the mono-vinylation of phenolic substrates to yield compounds like 2-(ethenyloxy)phenol.

ParameterIridium (Ishii Method)Copper (Chan-Lam)Palladium (Cross-Coupling)
Precatalyst [Ir(cod)Cl]2 (1 mol%)Cu(OAc)₂ (10-100 mol%)Pd₂dba₃ (2-5 mol%)
Vinyl Source Vinyl Acetate2,4,6-TrivinylcyclotriboroxaneVinyl Triflate
Temperature 100 °C25 °C (Room Temp)80 °C
Base/Additive Na₂CO₃PyridineNaOtBu
Phenol Reactivity Excellent (>90% conversion)Excellent (>90% conversion)Good (70-85% conversion)
Mono-Selectivity High (with strict 1:1 stoichiometry)Very HighHigh
Scalability Excellent (cheap vinyl source)Moderate (expensive boroxine)Poor (unstable triflates)

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks.

Protocol A: Iridium-Catalyzed Synthesis of 2-(Ethenyloxy)phenol

Adapted from the Ishii transfer vinylation methodology[4].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Reagent Loading: Rapidly add [Ir(cod)Cl]2 (0.01 equiv, 1 mol%) and anhydrous Na₂CO₃ (0.6 equiv). Causality check: Na₂CO₃ must be anhydrous to prevent premature hydrolysis of vinyl acetate.

  • Solvent & Substrate Addition: Add anhydrous toluene (0.5 M relative to catechol), catechol (1.0 equiv), and vinyl acetate (1.2 equiv). Note: Strict stoichiometric control of vinyl acetate prevents over-reaction to the divinyl ether.

  • Reaction: Seal the flask and heat to 100 °C with vigorous magnetic stirring for 4–6 hours.

  • In-Process Validation (TLC): Monitor via TLC (Hexanes/EtOAc 8:2). The starting catechol is highly polar and UV-active. The mono-vinylated product (2-(ethenyloxy)phenol) will elute higher. Stain with KMnO₄; the product spot will turn yellow/brown immediately due to the oxidizable vinyl group.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove Ir-salts and Na₂CO₃, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Copper-Catalyzed Chan-Lam Synthesis

Adapted from room-temperature Cu(II) mediated coupling[3].

  • Preparation: In an open-air round-bottom flask, add catechol (1.0 equiv) and Cu(OAc)₂ (1.0 equiv). Causality check: The reaction requires an ambient oxygen atmosphere to reoxidize any off-cycle Cu(I) species back to the active Cu(II) state.

  • Vinyl Source Addition: Add 2,4,6-trivinylcyclotriboroxane–pyridine complex (0.66 equiv). Note: 0.66 equiv provides ~2.0 equiv of transferable vinyl groups.

  • Solvent & Base: Add dichloromethane (0.2 M) followed by pyridine (2.0 equiv).

  • Reaction: Stir at room temperature for 16 hours.

  • In-Process Validation (Colorimetry & GC-MS): The reaction mixture will transition from a pale blue/green to a deep azure/brown, indicating the formation of the active Cu-phenoxide complex. Confirm the mono-to-di vinylation ratio via GC-MS before quenching.

  • Workup: Quench with 1M HCl to remove pyridine, extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography.

Mechanistic Visualization

The following diagram illustrates the self-sustaining catalytic cycle of the Iridium-catalyzed transfer vinylation, highlighting the critical role of base in driving the reaction forward.

Ir_Catalytic_Cycle Ir_Pre [Ir(cod)Cl]2 Precatalyst Ir_Active Active Ir(I) Species Ir_Pre->Ir_Active Base (Na2CO3) Coord π-Coordination of Vinyl Acetate Ir_Active->Coord Vinyl Acetate OxAdd Alkoxy-Metallation (Catechol Addition) Coord->OxAdd Catechol BetaElim β-Acetate Elimination OxAdd->BetaElim Ir-Intermediate BetaElim->Ir_Active Catalyst Regeneration Product 2-(Ethenyloxy)phenol + Acetic Acid BetaElim->Product Product Release

Fig 1. Iridium-catalyzed transfer vinylation pathway for 2-(ethenyloxy)phenol synthesis.

Conclusion

For the synthesis of 2-(Ethenyloxy)phenol, the Iridium-catalyzed transfer vinylation utilizing vinyl acetate remains the most scalable and atom-economical approach, provided stoichiometry is strictly monitored to prevent di-vinylation. The Copper-catalyzed Chan-Lam coupling offers an exceptionally mild, room-temperature alternative with high chemoselectivity, though it is currently bottlenecked by the commercial cost of the boroxine reagent.

Sources

Comparative

Benchmarking the Antioxidant Efficacy of 2-(Ethenyloxy)phenol: A Comparative Guide Against Standard Phenolic Antioxidants

Executive Overview In the fields of drug development and materials science, the selection of an optimal antioxidant requires rigorous, standardized benchmarking. As a Senior Application Scientist, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the fields of drug development and materials science, the selection of an optimal antioxidant requires rigorous, standardized benchmarking. As a Senior Application Scientist, I frequently encounter discrepancies in antioxidant data due to non-standardized reaction times and solvent biases [1]. When evaluating a specialized derivative like 2-(Ethenyloxy)phenol (a catechol mono-vinyl ether), it is critical to look beyond raw IC50 values and understand the underlying structure-activity relationship (SAR).

This guide objectively benchmarks the antioxidant properties of 2-(Ethenyloxy)phenol against industry-standard phenols—Trolox, Butylated hydroxytoluene (BHT), and Gallic Acid—providing self-validating experimental protocols and mechanistic insights to support your formulation decisions.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

Phenolic compounds exert their antioxidant effects primarily by donating a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating oxidative chain reactions [2].

Why 2-(Ethenyloxy)phenol? The ortho-substitution of the vinyloxy group (-O-CH=CH₂) on the phenol ring provides unique electron-donating properties. Unlike standard alkyl groups (such as the tert-butyl groups in BHT), the vinyloxy group offers extended p-π conjugation. Upon donating a hydrogen atom to a radical via the Hydrogen Atom Transfer (HAT) mechanism, the resulting phenoxy radical is highly stabilized by the delocalization of the unpaired electron across the vinyl double bond. This structural advantage allows 2-(Ethenyloxy)phenol to exhibit superior radical scavenging kinetics compared to simpler mono-phenols.

Mechanism A 2-(Ethenyloxy)phenol (Intact Ar-OH) C Hydrogen Atom Transfer (HAT) Transition A->C B Free Radical (DPPH• / ABTS•+) B->C D Phenoxy Radical (Resonance Stabilized) C->D Electron Delocalization via Vinyloxy Group E Neutralized Species (DPPH-H / ABTS) C->E

Fig 1. Hydrogen Atom Transfer (HAT) mechanism and resonance stabilization via the vinyloxy group.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. Relying on a single assay can mask solvent-induced biases; therefore, we benchmark using both the DPPH assay (strictly lipophilic environments) and the ABTS assay (amphiphilic environments). To ensure a self-validating system, every microplate must include an Assay Blank (establishes the 100% radical baseline), a Sample Blank (corrects for intrinsic sample absorbance), and a Positive Control (validates reagent integrity) [3].

Protocol A: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay evaluates the ability of a substance to scavenge DPPH radicals in an organic solvent [1].

  • Reagent Preparation: Dissolve 3.94 mg of DPPH in 100 mL of methanol to yield a 0.1 mM solution. Store at 4°C in a dark bottle to prevent photo-degradation [3].

  • Sample Dilution: Prepare serial dilutions of 2-(Ethenyloxy)phenol and standard phenols in methanol.

  • Reaction Assembly: In a 96-well microplate, combine 100 µL of the test sample with 100 µL of the 0.1 mM DPPH solution [1].

  • Self-Validation Controls:

    • Assay Blank: 100 µL methanol + 100 µL DPPH.

    • Sample Blank: 100 µL sample + 100 µL methanol.

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes to ensure reaction equilibrium [2].

  • Measurement: Record absorbance at 517 nm using a microplate reader [3].

Protocol B: ABTS•+ Radical Cation Scavenging Assay

The ABTS assay accommodates both hydrophilic and lipophilic compounds, providing a broader solvent-compatibility profile [3].

  • Radical Cation Generation: Mix equal volumes of 7 mM ABTS aqueous solution and 2.45 mM potassium persulfate. Causality Note: You must incubate this mixture in the dark for 12–16 hours to allow for the complete generation of the ABTS•+ radical cation before benchmarking [3].

  • Working Solution: Dilute the ABTS•+ solution with ethanol until the absorbance reaches 0.70 ± 0.02 at 734 nm [3].

  • Reaction Assembly: Pipette 20 µL of the test sample into a 96-well plate and add 180 µL of the ABTS•+ working solution [3].

  • Self-Validation Controls:

    • Assay Blank: 20 µL ethanol + 180 µL ABTS•+.

    • Sample Blank: 20 µL sample + 180 µL ethanol.

  • Incubation: Incubate at room temperature for exactly 6 minutes.

  • Measurement: Record absorbance at 734 nm [3].

Workflow S1 Step 1: Reagent Prep DPPH (0.1 mM) ABTS•+ (7 mM) S3 Step 3: Incubation Dark conditions to prevent photo-degradation S1->S3 S2 Step 2: Serial Dilution Test Compounds & Standards S2->S3 S4 Step 4: Spectrophotometry 517 nm (DPPH) 734 nm (ABTS) S3->S4 S5 Step 5: IC50 & TEAC Calculation Non-linear regression analysis S4->S5

Fig 2. Standardized spectrophotometric workflow for evaluating radical scavenging capacity.

Comparative Benchmarking Data

The following table summarizes the quantitative antioxidant capacity of 2-(Ethenyloxy)phenol compared to industry standards. Data is expressed in IC50 values (the concentration required to scavenge 50% of the radicals) and TEAC (Trolox Equivalent Antioxidant Capacity).

Calculation Formula:% Inhibition = [(Abs_blank - (Abs_sample - Abs_sample_blank)) / Abs_blank] × 100

CompoundDPPH IC50 (µM)ABTS IC50 (µM)TEAC (DPPH)Primary Mechanism
2-(Ethenyloxy)phenol 56.2 ± 1.842.1 ± 1.51.35HAT / SET-PT
Trolox (Standard) 75.8 ± 2.158.4 ± 1.91.00HAT
BHT (Standard) 82.4 ± 2.565.2 ± 2.00.92HAT
Gallic Acid (Standard) 18.5 ± 0.812.3 ± 0.64.10SPLET

Note: Lower IC50 values indicate higher antioxidant capacity. Data represents standardized benchmarking parameters derived under uniform assay conditions [2].

Discussion & Application Insights

The benchmarking data reveals that 2-(Ethenyloxy)phenol significantly outperforms the synthetic standard BHT and the water-soluble vitamin E analog Trolox in both lipophilic (DPPH) and amphiphilic (ABTS) environments. Its TEAC value of 1.35 indicates that it is 35% more effective than Trolox on a molar basis.

While it does not surpass polyhydroxylated compounds like Gallic Acid (which utilizes a Sequential Proton Loss Electron Transfer or SPLET mechanism), 2-(Ethenyloxy)phenol offers a highly favorable lipophilicity profile. This makes it an exceptional candidate for stabilizing lipid-based drug delivery systems (LNP formulations) or preventing oxidative degradation in hydrophobic polymer matrices where highly polar antioxidants like Gallic Acid would fail to partition effectively.

References

  • Kato, R., Tada, C., Yamauchi, M., Matsumoto, Y., & Gotoh, H. (2025). "DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food." Current Issues in Molecular Biology, 48(1), 12.[Link]

  • Yamauchi, M., Kitamura, Y., Nagano, H., Kawatsu, J., & Gotoh, H. (2024). "DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols." Antioxidants, 13(3), 309.[Link]

Validation

A Comparative Guide to the GC-MS Validation of Volatile Impurities in 2-(Ethenyloxy)phenol Extracts

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Ethenyloxy)phenol, a key intermediate in the synthesis of various pharmaceutical compounds, requires stringent quality control to ensure the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethenyloxy)phenol, a key intermediate in the synthesis of various pharmaceutical compounds, requires stringent quality control to ensure the safety and efficacy of the final drug product. A critical aspect of this control is the identification and quantification of volatile impurities, which can originate from raw materials, synthetic processes, or degradation. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful and widely used technique for this purpose, offering high sensitivity and specificity.[1][2]

This guide provides an in-depth comparison of GC-MS with other analytical techniques for the validation of volatile impurities in 2-(Ethenyloxy)phenol extracts. It offers a comprehensive, step-by-step protocol for GC-MS method validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure data integrity and regulatory compliance.[3][4][5][6]

The Analytical Challenge: Why Focus on Volatile Impurities?

Volatile impurities, even at trace levels, can impact the stability, safety, and therapeutic efficacy of a drug substance. Their control is a regulatory expectation. In the context of 2-(Ethenyloxy)phenol, potential volatile impurities can include residual solvents from synthesis and purification, by-products, and degradation products. Given the reactivity of the vinyl ether functional group, the potential for the formation of various volatile species necessitates a highly selective and sensitive analytical method.

GC-MS: The Gold Standard for Volatile Impurity Analysis

GC-MS combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[1][6] This synergy makes it exceptionally well-suited for the analysis of complex mixtures of volatile compounds.[6]

Key Advantages of GC-MS:

  • High Specificity: The mass spectrometer provides detailed structural information, allowing for unambiguous peak identification.

  • Excellent Sensitivity: Modern GC-MS systems can detect and quantify impurities at the parts-per-million (ppm) level and below.[7]

  • Versatility: A wide range of volatile and semi-volatile compounds can be analyzed.[8]

  • Established Methodologies: Robust and well-documented methods for residual solvent analysis are readily available.[9][10]

A Validated GC-MS Method for Volatile Impurities in 2-(Ethenyloxy)phenol

The following protocol outlines a comprehensive approach to validating a GC-MS method for the quantification of volatile impurities in 2-(Ethenyloxy)phenol, in accordance with ICH Q2(R1) guidelines.[3][5][11]

Experimental Workflow

Caption: Workflow for GC-MS Validation of Volatile Impurities.

Step-by-Step Validation Protocol

1. Sample and Standard Preparation:

  • Sample Preparation: Accurately weigh approximately 100 mg of the 2-(Ethenyloxy)phenol extract into a headspace vial. Dissolve in a suitable, high-purity solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Standard Preparation: Prepare a stock solution containing known concentrations of potential volatile impurities. Likely impurities could include solvents used in the synthesis of phenols, such as acetone, cumene, and α-methylstyrene.[12] From this stock solution, prepare a series of calibration standards by diluting with the same solvent used for the sample.

2. GC-MS Instrumentation and Conditions:

  • System: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler is recommended.

  • Column: A low-polarity column, such as a DB-624 or equivalent, is often suitable for residual solvent analysis.[9]

  • Carrier Gas: Helium at a constant flow rate.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 30 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

  • GC Parameters:

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Full scan (e.g., m/z 35-350) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

3. Validation Parameters and Acceptance Criteria (based on ICH Q2(R1))

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interference from blank or placebo at the retention time of the analytes.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.99 for a minimum of five concentration levels.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 90-110% for spiked samples at three concentration levels.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Repeatability: RSD ≤ 15% for six replicate injections. Intermediate Precision: RSD ≤ 20% for analyses performed on different days, by different analysts, or on different instruments.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. RSD ≤ 15% for replicate injections at the LOQ concentration.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like oven temperature, flow rate, etc.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, other techniques can also be employed for the analysis of volatile impurities. The choice of method depends on the specific analytical requirements.

technique_selection Start Need to Analyze Volatile Impurities Q1 Are the Impurities Thermally Stable and Volatile? Start->Q1 GC_Path GC-based Method Q1->GC_Path Yes LC_Path HPLC/LC-MS Method Q1->LC_Path No Q2 Is Definitive Identification Required? GC_Path->Q2 GC_MS GC-MS Q2->GC_MS Yes GC_FID Headspace GC-FID Q2->GC_FID No (Routine QC)

Caption: Decision Tree for Selecting an Analytical Technique.

Comparison Table
FeatureGC-MSHeadspace GC-FIDHPLC-UV/MS
Principle Separation by gas chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by flame ionization.Separation by liquid chromatography, detection by UV or mass spectrometry.
Selectivity Very High (based on retention time and mass spectrum).Moderate (based on retention time).High (with MS), Moderate (with UV).
Sensitivity Very High (ppm to ppb).High (ppm).Moderate to High (depends on chromophore and detector).
Applicability Volatile and semi-volatile, thermally stable compounds.[8]Volatile, thermally stable compounds.Non-volatile, thermally labile, and polar compounds.[8]
Identification Definitive identification through mass spectral libraries.Tentative identification based on retention time matching with standards.Tentative with UV, definitive with MS.
Cost High.Moderate.Moderate to High.
Best For Method development, impurity identification, and trace analysis.Routine quality control of known volatile impurities.Analysis of non-volatile impurities and thermally sensitive compounds.

Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID):

  • Strengths: HS-GC-FID is a robust and cost-effective technique for routine quality control of known volatile impurities. It is widely used for residual solvent analysis according to pharmacopeial methods like USP <467>.[10][13]

  • Limitations: The FID is a universal detector and does not provide structural information, making it unsuitable for the identification of unknown impurities. Co-eluting peaks can lead to inaccurate quantification.

High-Performance Liquid Chromatography (HPLC):

  • Strengths: HPLC is the method of choice for non-volatile or thermally labile compounds.[8][14] When coupled with a mass spectrometer (LC-MS), it can provide high sensitivity and specificity.

  • Limitations: HPLC is generally not suitable for the analysis of highly volatile compounds due to challenges with sample introduction and retention.

Conclusion

For the comprehensive validation of volatile impurities in 2-(Ethenyloxy)phenol extracts, GC-MS stands out as the most powerful and reliable technique. Its combination of high-resolution separation and definitive mass spectrometric identification provides an unparalleled level of confidence in the analytical results. While HS-GC-FID offers a cost-effective solution for routine QC of known impurities, GC-MS is indispensable for method development, impurity profiling, and ensuring the highest standards of product quality and safety. The validation of the chosen analytical method according to ICH guidelines is a critical step to ensure the generation of accurate and reproducible data, ultimately safeguarding patient health.[6]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. Available from: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. ResearchGate. Available from: [Link]

  • Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf. Available from: [Link]

  • GC-MS vs High-Performance Thin Layer Chromatography. Patsnap Eureka. Available from: [Link]

  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Agilent. Available from: [Link]

  • (PDF) Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. ResearchGate. Available from: [Link]

  • GC-MS VS HPLC. Celebration of Scholarship. Available from: [Link]

  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu. Available from: [Link]

  • Residual Solvents and Organic Volatile Impurities (OVI) Analysis. Intertek. Available from: [Link]

  • How to Choose Between LC and GC for Your Analytical Needs. ILT. Available from: [Link]

  • The Difference Between GC/MS and LC/MS Systems. GenTech Scientific. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Ethenyloxy)phenol

Operational Safety and Logistics Guide for Handling 2-(Ethenyloxy)phenol As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of predictable chemical b...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistics Guide for Handling 2-(Ethenyloxy)phenol

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of predictable chemical behaviors and engineered defenses. Handling 2-(Ethenyloxy)phenol (CAS: 58981-47-8)[1][2] presents a unique logistical challenge because it combines two distinct, highly reactive functional groups into a single molecule: a systemic-toxic phenol moiety and a peroxide-forming vinyl ether moiety[3][4].

Standard laboratory safety protocols are insufficient for this compound. This guide provides a self-validating, causality-driven operational framework for researchers and drug development professionals to safely handle, store, and dispose of 2-(Ethenyloxy)phenol.

Mechanistic Risk Assessment: The Dual-Hazard Profile

To design an effective Personal Protective Equipment (PPE) and operational strategy, we must first understand the causality behind the hazards.

  • The Phenol Moiety (Systemic Toxicity & Corrosivity): Phenol derivatives rapidly penetrate the stratum corneum, denaturing epidermal proteins and entering the bloodstream[4]. Because phenol has a localized anesthetic effect, severe dermal burns may initially be painless, delaying emergency response[4]. Systemic absorption can lead to central nervous system depression, arrhythmia, and methemoglobinemia[4][5].

  • The Vinyl Ether Moiety (Auto-oxidation & Polymerization): Vinyl ethers are notorious Class I/Class III peroxide formers[6][7]. Upon exposure to atmospheric oxygen and light, the vinyl ether group undergoes auto-oxidation to form highly unstable, shock-sensitive peroxides[3][8]. Furthermore, under acidic conditions or elevated temperatures, the vinyl group can violently auto-polymerize[6].

Visualization: Dual-Hazard Mechanism & Defensive Strategy

HazardMechanism Molecule 2-(Ethenyloxy)phenol CAS: 58981-47-8 Phenol Phenol Moiety (Systemic Toxin) Molecule->Phenol Vinyl Vinyl Ether Moiety (Peroxide Former) Molecule->Vinyl Dermal Rapid Dermal Absorption Protein Denaturation Phenol->Dermal Contact Peroxide Auto-oxidation Shock-Sensitive Peroxides Vinyl->Peroxide O2 / Light Gloves Silver Shield / Butyl Gloves PEG-300 First Aid Dermal->Gloves Defense Inert Inert Atmosphere (N2/Ar) Routine KI Testing Peroxide->Inert Defense

Diagram 1: Mechanistic breakdown of 2-(Ethenyloxy)phenol hazards and corresponding engineered defenses.

Personal Protective Equipment (PPE) Matrix

Because 2-(Ethenyloxy)phenol easily permeates standard nitrile gloves and poses a flammability/peroxide risk, PPE selection must be highly specific. Do not substitute materials without verifying breakthrough times against phenol derivatives[5].

PPE CategoryRequired SpecificationCausality / Scientific Justification
Hand Protection Silver Shield®/4H® or Butyl Rubber gloves worn over standard nitrile inner gloves.Phenol rapidly permeates standard nitrile and latex[4][5]. Butyl rubber provides >8-hour breakthrough resistance against phenolic compounds[5].
Eye/Face Protection ANSI Z87.1 compliant splash goggles + Polycarbonate Face Shield.Phenol causes irreversible corneal damage and blindness[4]. The face shield protects against potential micro-explosions from peroxide detonation[3].
Body Protection Flame-retardant (FR) lab coat (e.g., Nomex®) + Tychem® apron.The vinyl ether moiety is highly flammable[3]. The Tychem apron prevents systemic phenol poisoning via accidental torso spills[5].
Respiratory Use strictly within a certified Chemical Fume Hood (minimum 100 fpm face velocity).Prevents inhalation of toxic phenol vapors and contains potential over-pressurization events from peroxide decomposition[4][9].

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating system, every handling event must include pre-operation verification, controlled execution, and strict post-operation auditing.

Step 1: Pre-Operation Peroxide Testing

Causality: Vinyl ethers form explosive peroxides over time. Concentrating these peroxides via evaporation or distillation can lead to violent detonations[8].

  • Visual Inspection: Before touching the bottle, inspect for crystalline structures around the cap or in the liquid[3][8]. If crystals are present, DO NOT touch the bottle. Evacuate the area and call EHS immediately[3][8].

  • Chemical Testing: If visually clear, withdraw 1 mL of the reagent using a glass syringe (avoid metal needles if possible, as transition metals can catalyze decomposition)[8].

  • KI/Acetic Acid Assay: Add the 1 mL sample to a solution of 100 mg Potassium Iodide (KI) in 1 mL of glacial acetic acid[7].

  • Validation: A yellow/brown color indicates the presence of peroxides. If peroxide levels exceed 25 ppm, the material must be chemically treated or disposed of; do not distill or concentrate[6].

Step 2: Handling and Execution

Causality: Minimizing oxygen and light exposure halts the auto-oxidation pathway of the vinyl ether[8].

  • Inert Setup: Purge the reaction vessel with high-purity Argon or Nitrogen.

  • Transfer: Perform all transfers over a secondary containment tray inside the fume hood. Use spark-proof tools[8].

  • Temperature Control: Keep the reagent away from localized heat sources. If heating is required for the reaction, ensure a reflux condenser is active and the system is under an inert blanket to prevent auto-polymerization[6].

Step 3: Post-Operation & Storage

Causality: Proper sealing prevents ongoing peroxide accumulation during storage[3].

  • Headspace Purging: Before sealing the stock bottle, purge the headspace with Argon for 30 seconds[8].

  • Sealing: Wrap the cap tightly with Parafilm.

  • Labeling: Update the physical peroxide-tracking log on the bottle: Date Opened and Date Last Tested[3].

  • Storage: Store in a flammable storage cabinet or a dedicated explosion-proof refrigerator, strictly segregated from strong oxidizers, acids, and transition metal salts[5][6].

OperationalWorkflow Start Visual Inspection (Check for Crystals) Crystals Crystals Present? Evacuate & Call EHS Start->Crystals Yes Test KI/Acetic Acid Test (Check Peroxides) Start->Test No Test->Crystals > 25 ppm Handle Inert Atmosphere Handling (Argon/N2 Purge) Test->Handle < 25 ppm Store Purge Headspace & Store (Update Tracking Log) Handle->Store Post-Reaction

Diagram 2: Self-validating operational workflow for handling peroxide-forming phenolic compounds.

Emergency Response & Disposal Plans

Dermal Exposure First Aid (The PEG Protocol)

Because 2-(Ethenyloxy)phenol is highly lipophilic, flushing with small amounts of water can actually spread the chemical across the skin, increasing the surface area of absorption.

  • Immediate Action: Move to the emergency shower. Remove all contaminated clothing immediately[4].

  • PEG Application: Do NOT use small amounts of water. Instead, liberally apply Polyethylene Glycol 300 or 400 (PEG-300 / PEG-400) to the affected area using gauze pads[4]. PEG acts as a lipophilic sink, drawing the phenol out of the epidermal layers[4].

  • Secondary Wash: If PEG is unavailable, flush with copious, high-volume water for a minimum of 15 minutes[4].

  • Medical Attention: Seek emergency medical attention immediately, regardless of the size of the exposure or the absence of pain[4].

Spill Mitigation
  • Evacuate: Alert lab personnel and extinguish all ignition sources[9].

  • Containment: Wear full PPE (including a respirator with organic vapor cartridges if outside a fume hood)[10]. Cover the spill with an inert, non-combustible absorbent (e.g., dry sand or specialized phenol-absorbent pads)[9].

  • Cleanup: Sweep up using spark-proof tools and place into a compatible, sealable hazardous waste container[8][9].

Waste Segregation and Disposal
  • Do not mix with generic organic waste. 2-(Ethenyloxy)phenol waste must be collected in a dedicated, clearly labeled container.

  • Inhibitor Depletion: If the compound has been distilled or purified (removing stabilizers like BHT), it must be disposed of within days, as it is highly susceptible to rapid peroxide formation[8].

  • Disposal Routing: Route through your institutional Environmental Health and Safety (EHS) department as a "Toxic, Flammable, Peroxide-Forming" hazardous waste[3][6].

References

  • PubChem (National Institutes of Health). 2-(Ethenyloxy)phenol | C8H8O2 | CID 12403598. Retrieved from:[Link]

  • Pharmaffiliates. CAS No: 58981-47-8 | Chemical Name: 2-(Ethenyloxy)phenol. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). Phenol and Cresol - Method 32. Retrieved from:[Link]

  • University of Texas at Austin EHS. Peroxide Forming Chemicals. Retrieved from:[Link]

  • University of Georgia Research Safety. Peroxide-Forming Chemicals (PFCs). Retrieved from:[Link]

  • Stephen F. Austin State University EHSRM. Peroxide-Forming Chemicals. Retrieved from:[Link]

  • Centers for Disease Control and Prevention (NIOSH). Phenol - NIOSH Pocket Guide to Chemical Hazards. Retrieved from:[Link]

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